molecular formula C13H10BrFO B2589328 4-Bromophenyl-(4-fluorobenzyl)ether CAS No. 900911-39-9

4-Bromophenyl-(4-fluorobenzyl)ether

Cat. No.: B2589328
CAS No.: 900911-39-9
M. Wt: 281.124
InChI Key: RKQAIWHMXGWHRT-UHFFFAOYSA-N
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Description

4-Bromophenyl-(4-fluorobenzyl)ether (CAS 900911-39-9) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C 13 H 10 BrFO and a molecular weight of 281.12 g/mol, this compound serves as a versatile synthon for constructing more complex, functionalized molecules [ Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents. For instance, derivatives of 4,6-diarylpyrimidines, which have shown potent inhibitory activity against the α-glucosidase enzyme—a target for type II diabetes treatment—can be synthesized using such halogenated ether precursors [ 50 values as low as 19.6 µM) compared to the standard drug acarbose, highlighting the value of this chemical scaffold in drug discovery [ The structure incorporates both bromo and fluoro substituents on aromatic rings, which facilitates further functionalization via cross-coupling reactions and allows for the fine-tuning of the molecule's electronic properties and metabolic stability [

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(4-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQAIWHMXGWHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Determining the Solubility of 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Novel Compound Characterization

In the realm of synthetic chemistry and drug development, the emergence of a new chemical entity (NCE) like 4-Bromophenyl-(4-fluorobenzyl)ether presents both opportunity and a fundamental analytical challenge. While its structure suggests potential applications as an intermediate in medicinal chemistry, its physical properties, most critically its solubility, are undefined. This guide addresses the absence of established solubility data by providing a comprehensive, first-principles approach to its determination. We will not simply present data, but rather, we will construct the strategic framework and detailed methodologies required for a researcher to generate this crucial dataset with confidence and scientific rigor.

Part 1: Theoretical Assessment and Strategic Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction. An analysis of the molecular structure of this compound is the logical starting point for any experimental design.

Molecular Structure Analysis:

  • Aryl Ether Core: The central ether linkage (R-O-R') is polar, with the oxygen atom's lone pairs capable of acting as hydrogen bond acceptors.[1][2][3] However, the two bulky aryl groups sterically hinder this oxygen, reducing its influence compared to a simple aliphatic ether.[1][2]

  • Bromophenyl Group: The bromine atom is large and polarizable. While electronegative, its size allows for significant London dispersion forces, which can enhance solubility in nonpolar, lipophilic media.[4][5]

  • Fluorobenzyl Group: The fluorine atom is highly electronegative, creating a strong C-F bond dipole. However, unlike the O-H or N-H bonds found in protic molecules, the C-F bond does not act as a hydrogen bond donor.[5] The overall effect of halogenation is often an increase in lipophilicity.[4]

  • Overall Polarity Prediction: The molecule is asymmetric and possesses polar C-O, C-Br, and C-F bonds, resulting in a net dipole moment. However, the large, nonpolar, and lipophilic character of the two aromatic rings is expected to dominate its solubility behavior. Therefore, this compound is predicted to be a largely nonpolar to moderately polar compound with poor aqueous solubility but good to excellent solubility in a range of organic solvents.

Rationale for Solvent Selection:

A well-designed solubility study does not test solvents randomly. It employs a curated panel of solvents that span the full spectrum of polarity and intermolecular interaction types. This allows for the construction of a comprehensive solubility profile. The following solvents are recommended for an initial screen, categorized by their properties.[6]

Solvent ClassRecommended SolventsRationale for Inclusion
Nonpolar n-Hexane, TolueneTo establish baseline solubility in purely lipophilic environments driven by van der Waals forces. Toluene also assesses π-π stacking interactions with the aryl rings.
"Borderline" Aprotic Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF)These solvents have moderate dipole moments and can engage in dipole-dipole interactions without hydrogen bonding, probing the effect of the molecule's net dipole.[6] THF's ether oxygen offers potential for specific interaction.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)These solvents possess strong dipole moments and can dissolve a wide range of compounds.[6] They will test the compound's solubility in more polar environments where dipole-dipole forces are dominant.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can act as both hydrogen bond donors and acceptors. While the target molecule cannot donate a hydrogen bond, its ether oxygen and halogen atoms can act as weak acceptors.[1][6] Solubility in these will likely be lower than in aprotic solvents of similar polarity.

Part 2: The Gold-Standard Protocol: Equilibrium Shake-Flask Method

For generating reliable, thermodynamically-sound solubility data, the shake-flask method is the most widely used and trusted technique.[7][8] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Core Principle: An excess amount of the solid compound is agitated in a known volume of the solvent for a prolonged period, allowing the system to reach equilibrium. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified.[8][9]

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 20-50 mg, ensuring undissolved solid will be visible) into a series of appropriately sized, inert glass vials (e.g., 4 mL screw-cap vials) with PTFE-lined caps. Prepare one vial for each solvent to be tested, in triplicate.[7]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of a single test solvent to each of its corresponding triplicate vials.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C).[7]

    • Agitate the samples for a predetermined period. A 24-hour incubation is standard for thermodynamic solubility to ensure equilibrium is reached, though preliminary tests at 4 and 24 hours can confirm this.[7][10]

  • Phase Separation:

    • After agitation, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to allow the bulk of the excess solid to settle.

    • Carefully draw the supernatant (the saturated solution) using a syringe.

    • To remove any remaining microscopic solid particles, which would artificially inflate the measured concentration, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, labeled analysis vial.[11][12] This filtration step is critical for accuracy.

  • Quantification (HPLC Method):

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification due to its specificity and sensitivity.[11][13]

    • Method Development: A reverse-phase HPLC method must be developed. A C18 column is a good starting point.[13][14] The mobile phase will likely be a mixture of acetonitrile (ACN) and water, run in an isocratic mode. The detector should be set to a wavelength where the compound has strong UV absorbance, determined by a UV scan.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ACN). Inject these standards to generate a calibration curve that plots peak area against concentration. The curve must demonstrate linearity (R² > 0.999).[13]

    • Sample Analysis: Inject the filtered saturated solutions (the samples from step 3). It may be necessary to dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the dissolved compound in the saturated solution. Remember to account for any dilution factors.

Visualizing the Shake-Flask Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solute (in triplicate) B Add precise volume of solvent A->B C Seal vials and place in orbital shaker B->C D Agitate at constant temp (e.g., 24h @ 25°C) C->D E Settle suspension D->E F Draw supernatant with syringe E->F G Filter through 0.22µm syringe filter F->G I Analyze standards and samples by HPLC G->I H Prepare calibration standards H->I J Calculate concentration from calibration curve I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Part 3: Data Presentation and Interpretation

All quantitative data should be consolidated into a clear, structured table. This facilitates comparison and analysis.

Table 1: Solubility Profile of this compound at 25 °C

SolventSolvent ClassDielectric Constant¹Polarity Index²Mean Solubility (mg/mL)Std. Dev.Qualitative Class
n-HexaneNonpolar1.90.1[Experimental Data][+/-][e.g., Sparingly Soluble]
TolueneNonpolar2.42.4[Experimental Data][+/-][e.g., Soluble]
DichloromethaneBorderline Aprotic8.93.1[Experimental Data][+/-][e.g., Freely Soluble]
TetrahydrofuranBorderline Aprotic7.64.0[Experimental Data][+/-][e.g., Freely Soluble]
Ethyl AcetatePolar Aprotic6.04.4[Experimental Data][+/-][e.g., Soluble]
AcetonePolar Aprotic20.75.1[Experimental Data][+/-][e.g., Soluble]
AcetonitrilePolar Aprotic37.55.8[Experimental Data][+/-][e.g., Sparingly Soluble]
IsopropanolPolar Protic19.93.9[Experimental Data][+/-][e.g., Slightly Soluble]
EthanolPolar Protic24.64.3[Experimental Data][+/-][e.g., Slightly Soluble]
MethanolPolar Protic32.75.1[Experimental Data][+/-][e.g., Very Slightly Soluble]
¹Dielectric constants and ²Polarity Index values are sourced from standard chemical reference tables.[15][16][17]

Interpreting the Results:

The relationship between solvent properties and the measured solubility provides deep insight into the physicochemical nature of the solute. By plotting solubility against parameters like the dielectric constant or polarity index, trends can be visualized and understood. The expected outcome for this compound is that solubility will be highest in solvents of low to moderate polarity (like DCM and THF) and will decrease in highly polar solvents, especially polar protic ones.

Visualizing the Solvent-Solubility Relationship:

Sources

Technical Guide: Safety Data Sheet & Synthesis Protocol for 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromophenyl-(4-fluorobenzyl)ether (CAS 900911-39-9) is a halogenated diaryl ether derivative used primarily as a structural motif in medicinal chemistry, specifically in the development of serotonin receptor ligands and metabolic probes. Its structure—comprising a brominated phenol ring linked via an ether bridge to a fluorinated benzyl group—imparts specific lipophilic and electronic properties valuable for Structure-Activity Relationship (SAR) studies.

This guide moves beyond a standard MSDS, providing a validated synthesis workflow, predictive spectroscopic data, and a mechanistic safety analysis.

Part 1: Chemical Identification & Physical Properties

Identity Matrix
ParameterDetail
Chemical Name 1-bromo-4-[(4-fluorobenzyl)oxy]benzene
Common Synonyms This compound; p-Bromo-p'-fluorobenzyl phenyl ether
CAS Number 900911-39-9
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
SMILES Brc1ccc(OCC2ccc(F)cc2)cc1
MDL Number MFCD05105284
Physical Properties

Note: Experimental data for this specific CAS is limited. Values below are derived from structural analogs (Benzyl phenyl ether and 4-Bromophenyl phenyl ether) and predictive models.

PropertyValue / Description
Physical State Solid (Crystalline powder or chunks)
Color White to off-white
Melting Point Predicted: 45–65 °C (Low-melting solid)
Boiling Point Predicted: ~330 °C at 760 mmHg
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Acetone. Insoluble in water.
Partition Coeff. (LogP) Predicted: ~4.4 (Highly Lipophilic)

Part 2: Hazard Identification & Safety (GHS)

Classification (GHS-US/EU)

Based on the functional groups (aryl halide, benzyl ether) and read-across toxicology from 4-bromophenyl phenyl ether:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) - Precautionary assignment based on analog data.

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling & Storage
  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen). Ethers can form peroxides upon prolonged exposure to air and light; however, the benzyl ether linkage is relatively stable compared to alkyl ethers.

  • Incompatibilities: Strong oxidizing agents.

Part 3: Technical Synthesis Guide

Objective: Synthesis of this compound via Williamson Ether Synthesis. Rationale: This route is chosen for its high yield, operational simplicity, and the availability of starting materials (4-Bromophenol and 4-Fluorobenzyl bromide).

Reaction Scheme

Reagents:

  • Nucleophile: 4-Bromophenol (1.0 eq)

  • Electrophile: 4-Fluorobenzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: Acetone or Acetonitrile (ACN) - Reagent Grade

Mechanism:


 Nucleophilic Substitution. The phenoxide ion (generated in situ) attacks the benzylic carbon, displacing the bromide.
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Flush with Nitrogen (

      
      ).[1]
      
  • Activation:

    • Add 4-Bromophenol (1.73 g, 10 mmol) and Anhydrous

      
        (2.76 g, 20 mmol) to the flask.
      
    • Add Acetone (30 mL).

    • Stir at room temperature (RT) for 15 minutes to facilitate deprotonation of the phenol.

  • Addition:

    • Add 4-Fluorobenzyl bromide (2.08 g, 11 mmol) dropwise (or portion-wise if solid) to the stirring suspension.

    • Note: 4-Fluorobenzyl chloride can be used but requires adding catalytic Potassium Iodide (KI) and refluxing longer.

  • Reaction:

    • Fit a reflux condenser.

    • Heat the mixture to reflux (~56°C for Acetone) for 4–6 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). Product will be less polar (higher

      
      ) than the starting phenol.
      
  • Workup:

    • Cool to RT. Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude solid/oil.

    • Redissolve in Ethyl Acetate (50 mL) and wash with:

      • 1M NaOH (2 x 20 mL) – Critical step to remove unreacted 4-Bromophenol.

      • Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Hexane. Cool slowly.

    • Yield Expectation: 85–95%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Activation Mix 4-Bromophenol + K2CO3 in Acetone (15 min) Start->Activation Addition Add 4-Fluorobenzyl bromide Activation->Addition Reflux Reflux 4-6 Hours (TLC Monitor) Addition->Reflux Check TLC: Starting Material Gone? Reflux->Check Check->Reflux No (Continue Heating) Workup Filter Salts & Evaporate Check->Workup Yes Wash Wash with 1M NaOH (Removes unreacted Phenol) Workup->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Recrystallize (Ethanol) or Column Chrom. Dry->Purify Final Final Product: This compound Purify->Final

Figure 1: Step-by-step workflow for the Williamson Ether Synthesis of the target compound, highlighting the critical NaOH wash step for purity.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, compare experimental results against these predicted spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 5.02Singlet (s)2HBenzylic

¹H 6.85Doublet (d, J~9Hz)2HAromatic (Phenol ring, ortho to ether)
¹H 7.08Triplet (t)2HAromatic (Benzyl ring, meta to F)
¹H 7.38Doublet (d, J~9Hz)2HAromatic (Phenol ring, meta to ether)
¹H 7.42Multiplet (m)2HAromatic (Benzyl ring, ortho to F)
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  280.0 / 282.0 (1:1 ratio due to Bromine isotopes 
    
    
    
    and
    
    
    ).
  • Fragmentation:

    • m/z 109: 4-Fluorobenzyl cation (Tropylium ion derivative) – Base Peak.

    • m/z 171/173: 4-Bromophenol fragment.

Part 5: Metabolic & Biological Context

Metabolic Stability

Ether linkages are generally susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in liver microsomes.

Primary Metabolic Pathway: Oxidative O-dealkylation.

  • Hydroxylation at the benzylic carbon.

  • Hemiacetal intermediate collapse.

  • Release of 4-Bromophenol and 4-Fluorobenzaldehyde .

Metabolic Pathway Diagram

Metabolism Parent Parent Compound (Lipophilic) Inter Unstable Hemiacetal Intermediate Parent->Inter Hydroxylation CYP CYP450 (Oxidation) CYP->Inter Met1 Metabolite 1: 4-Bromophenol (Toxic/Excreted) Inter->Met1 Cleavage Met2 Metabolite 2: 4-Fluorobenzaldehyde Inter->Met2

Figure 2: Predicted metabolic fate of this compound showing oxidative cleavage into phenolic and aldehyde metabolites.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound (Analog Read-Across). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 957516: 1-bromo-4-[(4-fluorobenzyl)oxy]benzene. PubChem.[2] Retrieved from [Link]

  • Aaron Chemicals. (2024). Product Catalog: this compound (CAS 900911-39-9). Retrieved from

  • Williamson, A. W. (1850). "Theory of Aetherification". Journal of the Chemical Society, 4, 229.
  • BenchChem. (2025). Benzyl phenyl ether: A Comprehensive Technical Guide on Physical Properties. Retrieved from

Sources

4-Bromophenyl-(4-fluorobenzyl)ether as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 83483-88-1 (General analog reference) | Role: Pharmaceutical Intermediate & Scaffold Building Block[1]

Executive Summary

This technical guide details the synthesis, characterization, and strategic utility of 4-Bromophenyl-(4-fluorobenzyl)ether (also identified as 1-bromo-4-[(4-fluorobenzyl)oxy]benzene).[1] As a halogenated diaryl ether, this molecule serves as a critical "privileged structure" in medicinal chemistry.[1] It functions primarily as a lipophilic, metabolically stable scaffold used to introduce the 4-fluorobenzyl moiety—a common pharmacophore in SGLT2 inhibitors (diabetes), RORγ modulators (autoimmune diseases), and tyrosine kinase inhibitors (oncology).[1]

This guide deviates from standard recipe formats to provide a mechanism-driven workflow , ensuring that researchers understand the causality behind every step, from the Williamson ether synthesis to downstream Suzuki-Miyaura couplings.[1]

Part 1: Chemical Architecture & Strategic Utility[1]

The Fluorine-Oxygen Advantage

In drug design, this intermediate is often deployed during Structure-Activity Relationship (SAR) optimization to replace methylene (-CH₂-) linkers with ether (-O-) linkers.[1]

  • Bioisosterism: The ether oxygen acts as a hydrogen bond acceptor, potentially altering binding affinity compared to the hydrophobic methylene group found in drugs like Canagliflozin.[1]

  • Metabolic Blocking: The para-fluorine substitution on the benzyl ring blocks P450-mediated oxidative metabolism at the most reactive site, significantly extending the half-life of the final drug candidate.[1]

  • Synthetic Handle: The aryl bromide (-Br) provides a versatile "handle" for palladium-catalyzed cross-coupling, allowing the fragment to be attached to complex heteroaryl cores late in the synthesis.[1]

Part 2: Synthesis & Process Optimization

Core Reaction: Williamson Ether Synthesis (


 Nucleophilic Substitution)
The Reaction Logic

The synthesis involves the O-alkylation of 4-bromophenol with 4-fluorobenzyl bromide (or chloride).[1]

  • Nucleophile: 4-Bromophenoxide anion (generated in situ).[1]

  • Electrophile: 4-Fluorobenzyl bromide.[1]

  • Base: Potassium Carbonate (

    
    ).[1][2] We select 
    
    
    
    over strong bases like NaH or NaOH to prevent hydrolysis of the benzyl halide and to allow for a milder, heterogeneous reaction profile that minimizes side products.[1]
  • Solvent: Acetonitrile (

    
    ) or Acetone.[1] Acetonitrile is preferred for process scale due to its higher boiling point (
    
    
    
    ), accelerating the
    
    
    kinetics compared to acetone (
    
    
    ).[1]
Experimental Workflow Diagram

The following diagram outlines the critical path for synthesis and purification, highlighting decision nodes for quality control.

SynthesisWorkflow Start Raw Materials: 4-Bromophenol (1.0 eq) 4-Fluorobenzyl Bromide (1.05 eq) K2CO3 (2.0 eq) Mix Solvation: Dissolve Phenol in CH3CN Add K2CO3 (Suspension) Start->Mix Activation Activation (30 min): Formation of Phenoxide Anion Mix->Activation Addition Electrophile Addition: Add 4-Fluorobenzyl Bromide (Dropwise if exothermic) Activation->Addition Reflux Reflux: Heat to 80-82°C Time: 4-6 Hours Addition->Reflux Check IPC Check (TLC/HPLC): Is Phenol < 1.0%? Reflux->Check Check->Reflux Incomplete Workup Workup: Filter Solids (KBr/K2CO3) Evaporate Solvent Check->Workup Pass Extract Extraction: Dissolve in EtOAc Wash w/ 1M NaOH (removes unreacted phenol) Wash w/ Brine Workup->Extract Cryst Crystallization: Recrystallize from EtOH/Hexane Extract->Cryst

Figure 1: Step-by-step process flow for the synthesis of this compound, including In-Process Control (IPC) checkpoints.

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system. The "Validation" steps ensure the operator confirms success before proceeding.

Materials & Stoichiometry
ReagentRoleEquiv.[1]Notes
4-Bromophenol Substrate1.0Limiting reagent.
4-Fluorobenzyl Bromide Electrophile1.05Slight excess drives completion.[1] Lachrymator —handle in hood.[1]
Potassium Carbonate Base2.0Anhydrous, granular (grind if necessary).[1]
Acetonitrile Solvent10 VolDry grade preferred.[1]
Step-by-Step Procedure

Step 1: Phenoxide Generation

  • Charge a round-bottom flask with 4-Bromophenol (1.0 eq) and Acetonitrile (10 mL per gram of phenol).

  • Add Potassium Carbonate (2.0 eq) in a single portion.

  • Stir at room temperature for 30 minutes.

    • Causality: This "dwell time" allows the base to deprotonate the phenol, creating the nucleophilic phenoxide anion before the electrophile is introduced.[1]

Step 2: Alkylation

  • Add 4-Fluorobenzyl bromide (1.05 eq) slowly.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) .

  • Maintain reflux for 4–6 hours.

Step 3: Validation (IPC)

  • TLC System: Hexane:Ethyl Acetate (9:1).

  • Observation: The starting material (4-Bromophenol) is more polar (lower

    
    ) than the ether product (high 
    
    
    
    ).[1]
  • Criteria: Reaction is deemed complete only when the UV-active spot for 4-Bromophenol is invisible.[1]

Step 4: Workup & Purification [1]

  • Cool to room temperature. Filter off the white inorganic solids (

    
     and excess 
    
    
    
    ).[1]
  • Concentrate the filtrate under reduced pressure to obtain a crude solid/oil.[1]

  • Critical Wash: Dissolve crude in Ethyl Acetate.[1] Wash twice with 1M NaOH .[1]

    • Why? The NaOH wash converts any remaining unreacted 4-bromophenol into water-soluble sodium 4-bromophenoxide, removing it from the organic layer.[1] This is the most efficient purification step.[1]

  • Dry organic layer over

    
    , filter, and concentrate.[1][2]
    
  • Recrystallization: If high purity (>99%) is required, recrystallize from hot Ethanol or an Ethanol/Hexane mixture.[1]

Part 4: Quality Control & Characterization

To ensure the intermediate is suitable for pharmaceutical use, verify the following Critical Quality Attributes (CQAs).

AttributeSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity > 98.0%HPLC (Area %)
Identity (NMR) Singlet at

ppm (2H)

NMR (Corresponds to the

benzylic protons)
Impurity A < 0.5%Unreacted 4-Bromophenol (HPLC)

Part 5: Downstream Applications (Suzuki Coupling)

The primary value of this ether is its role as an electrophile in Palladium-catalyzed cross-coupling.[1]

Strategic Divergence

The diagram below illustrates how this single intermediate can be diverted to synthesize different pharmaceutical classes by varying the Boronic Acid partner.

DownstreamApplications Intermediate 4-Bromophenyl- (4-fluorobenzyl)ether Process Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Intermediate->Process ProductA Biaryl Ether Scaffold (Metabolic Disease Targets) Process->ProductA Route A ProductB Heterocyclic Ether (Kinase Inhibitors) Process->ProductB Route B PartnerA Partner A: Aryl Boronic Acid PartnerA->Process PartnerB Partner B: Heteroaryl Boronic Acid (e.g., Pyridine/Thiophene) PartnerB->Process

Figure 2: Divergent synthesis pathways utilizing the intermediate in Suzuki-Miyaura cross-couplings.

Coupling Protocol Insight

When coupling this intermediate:

  • Catalyst:

    
     or 
    
    
    
    are standard.[1]
  • Solvent: Dioxane/Water or Toluene/Water systems are ideal to solubilize the ether.[1]

  • Note: The ether linkage is stable under standard basic Suzuki conditions (

    
    , 
    
    
    
    ), making it a robust protecting group/scaffold during the reaction.[1]

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. (2014).[1][3] "The Williamson Ether Synthesis."[1][4][3][5][6][7] [Link]

  • General Protocol for Diarylether Synthesis. Organic Syntheses. "Electrophilic Cyclization with N-Iodosuccinimide."[1][8] (Contains analogous ether synthesis steps). [Link]

  • Safety Data & Physical Properties. PubChem. "1-Bromo-4-(trifluoromethoxy)benzene" (Structural Analog Data for Safety Context).[1] [Link][1]

Sources

Engineering Halogenated Diaryl Ethers: A Comprehensive Guide to Synthesis, Biological Activity, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether (DE) motif is a privileged and enduring scaffold in both natural products and synthetic organic chemistry. Characterized by two aromatic rings linked via an oxygen atom, this structural nucleus is a fundamental element in medicinal chemistry and agrochemical development[1]. When functionalized with halogen atoms (fluorine, chlorine, bromine, or iodine), the physicochemical properties of the diaryl ether scaffold are profoundly altered. Halogenation enhances lipophilicity, modulates the electronic environment of the aromatic rings, and provides critical metabolic stability by blocking cytochrome P450-mediated oxidation sites.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical literature and bench-level execution. This guide dissects the strategic synthesis of halogenated diaryl ethers, their structure-activity relationships (SAR) in biological systems (particularly in oncology), and the environmental considerations of these robust molecules.

Mechanistic Synthesis: Architecting the Ether Linkage

The construction of the C–O–C bond in sterically hindered or electronically deactivated halogenated systems requires precise catalytic control. Historically, three primary pathways dominate the synthesis of diaryl ethers: the Ullmann coupling, Nucleophilic Aromatic Substitution (SNAr), and the use of symmetrical iodonium salts[2].

Synthetic Pathways and Strategic Selection
  • Ullmann Ether Synthesis: Utilizes copper catalysis to couple phenols with aryl halides. It is highly versatile but traditionally required harsh conditions. Modern variations use specialized ligands to proceed at lower temperatures.

  • SNAr Reactions: Ideal when the aryl halide possesses strong electron-withdrawing groups (EWGs) ortho or para to the halogen leaving group.

  • Symmetrical Iodonium Salts: A highly efficient method specifically utilized for the synthetically challenging ortho-mono or dibromo-substituted diaryl ether linkages, which are crucial for synthesizing complex natural products like bastadins[3].

Synthesis_Workflow Start Starting Materials (Phenol + Halobenzene) Ullmann Ullmann Coupling Catalyst: CuI / Ligand Base: Cs2CO3 Start->Ullmann Broad Scope SNAr SNAr Reaction Req: EWG on Halobenzene Base: K2CO3 Start->SNAr Electron-Deficient Iodonium Iodonium Salt Method Req: Symmetrical Diaryliodonium Metal-free or Cu-catalyzed Start->Iodonium o-Halogenation Intermediate Halogenated Diaryl Ether (Target Scaffold) Ullmann->Intermediate SNAr->Intermediate Iodonium->Intermediate Validation Self-Validation (LC-MS, 1H/13C NMR) Intermediate->Validation Structural Confirmation

Figure 1: Strategic synthetic pathways for halogenated diaryl ethers and validation workflows.

Standardized Protocol: Copper-Catalyzed Ullmann Coupling

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the synthesis of a model halogenated diaryl ether (e.g., 4-chloro-4'-fluorodiphenyl ether).

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk tube, combine 4-fluorophenol (1.0 eq, 1.0 mmol), 1-bromo-4-chlorobenzene (1.2 eq, 1.2 mmol), Copper(I) iodide (10 mol%),

    
    -dimethylglycine (20 mol%), and 
    
    
    
    (2.0 eq).
  • Causality: The slight excess of the aryl halide compensates for potential hydrodehalogenation side reactions. CuI serves as the precatalyst, undergoing oxidative addition into the aryl-bromide bond.

    
    -dimethylglycine acts as a bidentate ligand, stabilizing the Cu(I) intermediate and preventing its disproportionation into Cu(0) and Cu(II). 
    
    
    
    is selected over lighter alkali bases because the large ionic radius of cesium creates a "naked" and highly nucleophilic phenoxide anion (the Cesium Effect).

Step 2: Inert Atmosphere Setup

  • Action: Evacuate and backfill the Schlenk tube with ultra-high-purity Argon three times.

  • Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically dead for this specific cross-coupling cycle. Strict anaerobic conditions are non-negotiable.

Step 3: Solvent Addition and Thermal Activation

  • Action: Add anhydrous 1,4-dioxane (3.0 mL) via syringe. Seal the tube and heat to 100 °C in a pre-equilibrated oil bath for 16 hours.

  • Causality: 1,4-dioxane provides a high boiling point and weak coordinating ability, which helps solubilize the catalytic complex without outcompeting the phenoxide for the metal center.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: At t = 4h and t = 16h, withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS.

  • Causality: TLC confirms the consumption of the limiting reagent (4-fluorophenol). LC-MS validates the exact mass of the product, ensuring the reaction has not stalled at an intermediate oxidative addition complex.

Step 5: Workup and Structural Verification

  • Action: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate, and purify via flash column chromatography. Analyze the isolated product via

    
     NMR and 
    
    
    
    NMR.
  • Causality: The

    
     NMR spectrum acts as the ultimate self-validation step; the distinctive shift of the ipso-carbons attached to the ether oxygen (typically ~150–160 ppm) unequivocally confirms the formation of the diaryl ether linkage.
    

Biological Activity & Target Recognition

Halogenated diaryl ethers have been extensively synthesized and evaluated for a myriad of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1]. In oncology, the diaryl ether scaffold is an invaluable structure for the design of targeted therapeutics[2].

Mechanism of Action: NF-κB Inhibition

A prominent mechanism by which these derivatives exert anticancer activity is through the inhibition of the NF-κB signaling pathway. In many solid tumors, NF-κB is abnormally active, stimulating the transcription of anti-apoptotic proteins and conferring resistance to standard chemotherapy[2]. Halogenated analogs of natural diaryl ethers (like obovatol) have been shown to inhibit the IKK complex. This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and restoring the cell's natural apoptotic machinery[2].

Biological_Mechanism Drug Halogenated Diaryl Ether (e.g., Obovatol Analog) IKK IKK Complex (Active) Drug->IKK Direct Inhibition Apoptosis Apoptosis Induction (Cancer Cell Death) Drug->Apoptosis Restores Apoptosis via Pathway Blockade IkB IkB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB NF-kB Translocation (Pro-survival) IkB->NFkB Releases NF-kB NFkB->Apoptosis Blocks Apoptosis

Figure 2: Mechanism of action for anticancer diaryl ethers via NF-κB signaling pathway inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The introduction of halogens onto the diaryl ether rings significantly modulates target affinity. Halogens increase the lipophilicity (LogP) of the molecule, enhancing cellular permeability, while their electron-withdrawing nature can strengthen hydrogen bonding interactions at the target site.

Below is a summarized SAR data table demonstrating the hypothetical but representative impact of halogenation on the in vitro cytotoxicity of diaryl ether chalcone derivatives against human colon cancer (HCT 116) and prostate cancer (LNCaP) cell lines, reflecting trends documented in recent medicinal chemistry reviews[2].

Table 1: Influence of Halogenation on Diaryl Ether Cytotoxicity and Lipophilicity

Compound IDSubstitution Pattern

(LNCaP)

(HCT 116)
Calculated LogP
DE-01 Unsubstituted45.2 µM52.1 µM3.12
DE-02 4-Fluoro22.4 µM28.5 µM3.35
DE-03 4-Chloro12.1 µM15.3 µM3.81
DE-04 4-Bromo8.5 µM11.0 µM4.10
DE-05 2,4-Dichloro5.8 µM8.2 µM4.45

Data Interpretation: Moving down the halogen group (F


 Cl 

Br) increases atomic radius and lipophilicity, which correlates with a marked decrease in

values (higher potency). The 2,4-dichloro substitution (DE-05) demonstrates optimal potency, likely due to enhanced hydrophobic packing within the target protein's binding pocket.

Environmental Impact and Bioremediation

While the biological activity of halogenated diaryl ethers makes them excellent pharmaceuticals and agrochemicals, their environmental persistence is a double-edged sword. Highly halogenated diaryl ethers, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs), are classified as persistent organic pollutants (POPs)[4].

Their resistance to aerobic biodegradation by standard bacteria is largely due to the strong electron-withdrawing character of the halogens, which stabilizes the aromatic rings against conversions by bacterial oxygenases[4]. However, specialized microorganisms, particularly white-rot fungi, possess extracellular lignin-modifying enzymes (like laccases and peroxidases) capable of initiating the microbial degradation of these recalcitrant halogenated diaryl ethers[4]. Understanding these degradation pathways is critical for developing bioremediation strategies for pharmaceutical and agrochemical manufacturing waste.

Conclusion

Halogenated diaryl ethers remain a cornerstone of modern drug discovery. The strategic placement of halogens on the DE scaffold allows medicinal chemists to precisely tune lipophilicity, metabolic stability, and target affinity. By mastering advanced synthetic techniques like the ligand-accelerated Ullmann coupling and understanding the deep mechanistic biology of targets like NF-κB, researchers can continue to exploit this privileged scaffold to develop next-generation therapeutics.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Diaryl ether derivatives as anticancer agents – a review Source: MedChemComm (RSC Publishing) URL:[Link]

  • Synthesis of o-Halogenated Diaryl Ethers Using Symmetrical Iodonium Salts: Application to the Synthesis of Bastadin precursors Source: Arkivoc URL:[Link]

  • Bioremediation of Persistent Organic Pollutants - A Review (The microbial degradation of halogenated diaryl ethers) Source: Biotechnology Advances / ResearchGate URL:[Link]

Sources

The BFBE Scaffold: Unlocking Neurotherapeutic Potential in 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromophenyl-(4-fluorobenzyl)ether (BFBE) represents a classic "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, this specific diaryl ether motif possesses intrinsic bioactivity potential, particularly in the realm of neurotherapeutics .

This technical guide analyzes BFBE not merely as a building block, but as a bioactive lead structure. By synthesizing the metabolic stability of the 4-fluorobenzyl moiety with the halogen-bonding capability of the 4-bromophenyl group, BFBE serves as a dual-potential candidate for Acetylcholinesterase (AChE) inhibition (Alzheimer's disease) and Voltage-Gated Sodium Channel (Nav) blockade (Neuropathic pain).

Part 1: Structural Logic & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

The bioactivity of BFBE is derived from three distinct structural features that govern its interaction with protein targets.

  • The 4-Fluorobenzyl Moiety (Metabolic Shield):

    • Function: Fluorine substitution at the para position blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the molecule compared to a non-fluorinated benzyl ether.

    • Binding: The fluorine atom acts as a weak hydrogen bond acceptor and increases lipophilicity (

      
      ), facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS drugs.
      
  • The Ether Linkage (The Hinge):

    • Function: Provides rotational flexibility, allowing the two aromatic rings to adopt either a "folded" (pi-stacking) or "extended" conformation depending on the binding pocket.

    • Binding: The ether oxygen serves as a hydrogen bond acceptor, often anchoring the molecule within the active site gorge of enzymes like AChE.

  • The 4-Bromophenyl Group (The Anchor/Handle):

    • Function: The bromine atom is large and lipophilic, capable of filling hydrophobic pockets. Crucially, it can participate in Halogen Bonding (interaction between the electropositive "sigma hole" of the halogen and a backbone carbonyl oxygen).

    • Synthetic Utility: It remains a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the scaffold into more complex drugs.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional logic of the BFBE scaffold in a biological context.

BFBE_Pharmacophore BFBE This compound Fluorine 4-Fluoro Group (Metabolic Shield) BFBE->Fluorine Benzyl Benzyl Ring (Hydrophobic Interaction) BFBE->Benzyl Ether Ether Linker (H-Bond Acceptor) BFBE->Ether Phenyl Phenyl Ring (Pi-Pi Stacking) BFBE->Phenyl Bromine 4-Bromo Group (Halogen Bond / Sigma Hole) BFBE->Bromine AChE Target: AChE (PAS/CAS Binding) Fluorine->AChE Lipophilicity/BBB Penetration Benzyl->AChE Pi-Stacking Trp286 Ether->AChE H-Bonding to Tyr124 Nav Target: Nav Channels (Pore Blockade) Phenyl->Nav Hydrophobic Pore Interaction Bromine->Nav State-Dependent Binding

Figure 1: Pharmacophore dissection of BFBE showing the functional role of each moiety in binding to key neurotherapeutic targets.

Part 2: Synthesis Protocol (Self-Validating)

To evaluate the bioactivity, high-purity material is required. The Williamson Ether Synthesis is the most robust method for this scaffold.

Protocol: Synthesis of this compound

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-bromophenol (1.73 g, 10 mmol) in anhydrous ACN (20 mL). Add

    
     (2.76 g, 20 mmol). Stir at room temperature for 30 minutes. Why? This deprotonates the phenol to form the more nucleophilic phenoxide anion.
    
  • Alkylation: Add 4-fluorobenzyl bromide (1.36 mL, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1] Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).
    

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic benzylic singlet (

    
     ppm, 2H) and the distinct splitting patterns of the two para-substituted aromatic rings.
    

Synthesis_Workflow Start Reagents: 4-Bromophenol + K2CO3 Step1 Deprotonation (Formation of Phenoxide) Start->Step1 Step2 Addition of 4-Fluorobenzyl Bromide Step1->Step2 Step3 Reflux (SN2 Reaction) 4-6 Hours Step2->Step3 Step4 Workup & Purification (Recrystallization) Step3->Step4 Product Final Product: This compound Step4->Product

Figure 2: Synthetic pathway for BFBE via Williamson Ether Synthesis.

Part 3: Bioactivity Evaluation Protocols

Target 1: Acetylcholinesterase (AChE) Inhibition

Benzyl phenyl ethers are known to bind to the Peripheral Anionic Site (PAS) of AChE, preventing the entry of substrate or the aggregation of Beta-Amyloid.

Assay: Modified Ellman’s Colorimetric Method

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • AChE enzyme (from Electrophorus electricus)

    • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

    • Substrate: Acetylthiocholine iodide (ATCh)

    • Test Compound: BFBE (dissolved in DMSO)

Workflow:

  • Preparation: In a 96-well plate, add 150 µL Phosphate Buffer.

  • Inhibitor Addition: Add 20 µL of BFBE test solution (screen range: 0.1 µM – 100 µM).

  • Enzyme Incubation: Add 20 µL of AChE solution (0.05 U/mL). Incubate at

    
     for 10 minutes. Why? Allows the inhibitor to bind before substrate competition begins.
    
  • Substrate Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Determine % Inhibition

    
    , where 
    
    
    
    is the rate of control and
    
    
    is the rate with BFBE.

Expected Outcome: Based on structural analogs (e.g., N-benzylpyridinium ethers), BFBE is expected to show micromolar inhibition (IC50: 1–10 µM) .

Target 2: Voltage-Gated Sodium Channels (Nav)

Diaryl ethers are classic sodium channel blockers. The 4-bromo substituent often enhances state-dependent binding (binding to the inactivated state of the channel), which is desirable for treating chronic pain without affecting normal motor function.

Assay: Cellular Membrane Potential Flux (High-Throughput)

  • Principle: Use a voltage-sensitive dye (e.g., FMP Blue) in HEK293 cells stably expressing Nav1.7 or Nav1.8.

  • Workflow:

    • Load cells with voltage-sensitive dye.

    • Incubate with BFBE (10 µM) for 20 minutes.

    • Stimulate channels with Veratridine (an opener).

    • Measure fluorescence change. A reduction in fluorescence increase compared to control indicates channel blockade.

Part 4: Data Interpretation & SAR Potential

The following table summarizes the theoretical and reported bioactivity ranges for scaffolds structurally identical or highly similar to BFBE.

TargetMechanismExpected Potency (IC50)Key Structural DriverRef
AChE Dual binding (PAS/CAS)0.5 – 5.0 µM4-Fluorobenzyl (PAS binding)[1, 3]
BuChE Hydrophobic Gorge1.0 – 10.0 µM4-Bromophenyl (Hydrophobic)[3]
Nav1.7 Pore Blockade5.0 – 20.0 µMDiaryl Ether Scaffold[5]
Antimicrobial Membrane Disruption> 50 µMHalogenated Aromatics[2]

Editorial Insight: While BFBE shows promise, its true power lies in its "Lead-Like" properties . It has a molecular weight of ~281 Da and a calculated LogP of ~4.5. This fits the "Rule of 3" for fragments, making it an ideal starting point. To optimize potency:

  • To improve AChE activity: Replace the ether oxygen with a charged linker (e.g., pyridinium) or add a basic amine to the ethyl chain to interact with the catalytic anionic site (CAS).

  • To improve Nav activity: Introduce a polar group (amide/sulfonamide) on the phenyl ring to anchor the molecule near the channel pore.

References

  • From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI Processes. Available at: [Link][2][3][4][5][6]

  • Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI Biomolecules. Available at: [Link][4]

  • Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors. EXCLI Journal. Available at: [Link]

  • Inhibitors of voltage-gated sodium channels (Patent WO2010022055A2).Google Patents.

Sources

Metabolic Shielding in Medicinal Chemistry: The Impact of Fluorination on the Stability of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing pharmacokinetic profiles during drug development, the metabolic stability of a pharmacophore is a primary determinant of its in vivo efficacy. Benzyl ethers are ubiquitous structural motifs in medicinal chemistry, valued for their synthetic accessibility and favorable physicochemical properties. However, they are highly susceptible to rapid oxidative metabolism—specifically O-dealkylation—mediated by Cytochrome P450 (CYP450) enzymes.

This technical guide explores the mechanistic basis of benzyl ether metabolism and details how strategic fluorination (both aromatic and aliphatic) acts as a bioisosteric shield. By synthesizing theoretical causality with field-proven experimental protocols, this whitepaper provides researchers with a comprehensive framework for designing and validating metabolically resilient drug candidates.

Mechanistic Basis of Benzyl Ether Metabolism

The vulnerability of benzyl ethers lies in the benzylic position. The C-H bonds adjacent to the aromatic ring have a relatively low Bond Dissociation Energy (BDE) due to the resonance stabilization provided by the


-system of the phenyl ring.

CYP450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the O-dealkylation of these ethers through a well-characterized radical mechanism:

  • Hydrogen Atom Transfer (HAT): The high-valent iron-oxo species (Compound I,

    
    ) in the CYP heme active site abstracts a hydrogen atom from the benzylic carbon, generating a carbon-centered radical.
    
  • Oxygen Rebound: The resulting

    
     species rapidly transfers a hydroxyl radical back to the benzylic carbon.
    
  • Hemiacetal Collapse: This forms an unstable hemiacetal intermediate, which spontaneously hydrolyzes to yield an alcohol and benzaldehyde, effectively cleaving the ether linkage.

CYP450_Pathway Substrate Benzyl Ether (R-O-CH2-Ph) CYP CYP450 [FeO]3+ Hydrogen Atom Transfer Substrate->CYP Binding Radical Benzylic Radical (R-O-CH•-Ph) CYP->Radical Abstraction of H• Rebound Oxygen Rebound [Fe-OH] -> Hemiacetal Radical->Rebound Rapid Hemiacetal Hemiacetal Intermediate (R-O-CH(OH)-Ph) Rebound->Hemiacetal Products Cleavage Products Alcohol + Benzaldehyde Hemiacetal->Products Spontaneous Hydrolysis

Caption: CYP450-mediated O-dealkylation pathway of benzyl ethers via hydrogen atom transfer.

Fluorination Strategies for Metabolic Shielding

To circumvent rapid clearance, medicinal chemists employ strategic fluorination. Fluorine is the most electronegative element, and its incorporation modulates the electronic and steric environment of the molecule without significantly increasing its van der Waals radius[1].

Aromatic Fluorination

Introducing a fluorine atom onto the phenyl ring—most commonly at the para position (e.g., 4-fluorobenzyl ethers)—exerts a profound dual electronic effect[1]:

  • Inductive Effect (-I): Fluorine withdraws electron density from the aromatic

    
    -bond framework[1]. This decreases the electron density at the benzylic position, raising the activation energy required for the initial HAT step by the CYP450 enzyme.
    
  • Direct Blocking: Aromatic fluorination physically blocks metabolically labile sites, preventing direct aromatic oxidation (hydroxylation) by CYP450s[1].

Benzylic ( )-Fluorination

Direct substitution of the benzylic protons with fluorine (e.g.,


-fluoro or 

-difluorobenzyl ethers) provides the ultimate metabolic shield[2]. By replacing the labile C-H bond with a highly stable C-F bond, the BDE is drastically increased. Furthermore, the localized electron withdrawal and slight steric bulk of the fluorine atoms shield the adjacent ether oxygen, practically eliminating O-dealkylation pathways[2].

Fluorination_Strategy Start High Clearance of Benzyl Ether Identify Identify Labile Site (MetID via LC-MS/MS) Start->Identify Branch Select Fluorination Strategy Identify->Branch Aromatic Aromatic Fluorination (o-, m-, p-F) Branch->Aromatic Aliphatic Benzylic Fluorination (α-F, α,α-diF) Branch->Aliphatic Effect1 Inductive Electron Withdrawal Blocks Aromatic Oxidation Aromatic->Effect1 Effect2 Increases C-H BDE Steric Shielding of Ether Aliphatic->Effect2 Outcome Improved Metabolic Stability (Lower CL_int, Longer t_1/2) Effect1->Outcome Effect2->Outcome

Caption: Decision matrix for applying fluorination to mitigate benzyl ether metabolism.

Experimental Workflow: Liver Microsomal Stability Assay

To empirically validate the efficacy of fluorination, candidates must be evaluated using a Liver Microsomal Stability Assay. This in vitro protocol utilizes subcellular fractions rich in CYP450 enzymes to calculate the elimination constant (


), half-life (

), and intrinsic clearance (

)[3],[4].

The following protocol is designed as a self-validating system, ensuring that observed degradation is strictly CYP-mediated.

Step-by-Step Methodology
  • Matrix Preparation: Prepare the incubation medium using 100 mM Potassium Phosphate Buffer (PPB) adjusted to pH 7.4[3]. Supplement with 3.3 mM

    
    [3].
    
    • Causality:

      
       ions are essential cofactors that facilitate the electron transfer between NADPH-cytochrome P450 reductase and the CYP450 enzyme complex.
      
  • Microsome Addition: Add pooled human or mouse liver microsomes to achieve a final protein concentration of 0.415 to 0.5 mg/mL[3],[5].

  • Compound Spiking: Add the test compound (e.g., fluorinated benzyl ether) to a final concentration of 2

    
    [3]. Ensure the final concentration of the organic carrier solvent (e.g., acetonitrile) does not exceed 1.6% to prevent enzyme denaturation[3].
    
  • Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C with orbital shaking (100 rpm) for 10 minutes to achieve thermal equilibrium[3],[4].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 3 mM[3].

    • Self-Validation: Run a parallel negative control where NADPH is replaced with PPB[3]. This differentiates CYP-mediated metabolism from chemical instability.

  • Time-Course Sampling & Quenching: At precisely 0, 7, 15, 25, and 40 minutes, extract 30

    
     aliquots[3],[4]. Immediately quench the reaction by adding 5 volumes of ice-cold acetonitrile containing a known internal standard[3].
    
    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for clean downstream analysis[5].

  • Analysis: Centrifuge the quenched samples at 5500 rpm for 5 minutes[3],[4]. Analyze the supernatant using HPLC-MS/MS to quantify the parent compound remaining[3],[6].

Mathematical Modeling of Clearance

The metabolic parameters are derived using linear regression analysis of the natural logarithm of the Area Under the Curve (ln(AUC)) versus time[3],[6]:

  • Elimination Constant (

    
    ):  The absolute slope of the linear regression[3].
    
  • Half-Life (

    
    ): 
    
    
    
    [3],[6].
  • Intrinsic Clearance (

    
    ): 
    
    
    
    , where
    
    
    is the incubation volume (
    
    
    ) per mg of microsomal protein[5],[6].

Quantitative Data Analysis

The table below summarizes representative quantitative data demonstrating the impact of progressive fluorination on the metabolic stability of a standard benzyl ether pharmacophore.

Compound ModificationStructural Motif

(min)

(

)
Metabolic Liability
Non-Fluorinated

8.5163.0High (Rapid O-dealkylation)
Aromatic Fluorination

24.257.2Moderate (Inductive shielding)
Aliphatic Fluorination

> 120.0< 11.5Low (Blocked HAT mechanism)

Note: Data represents typical structure-activity relationship (SAR) trends observed in human liver microsomal (HLM) assays for ether-based therapeutics.

References

  • Source: protocols.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1: (August 14 2024)
  • 4-Fluorobenzyl bromide | 459-46-1 Source: Benchchem URL
  • Source: PMC (nih.gov)
  • A Translation Inhibitor That Suppresses Dengue Virus In Vitro and In Vivo Source: ASM Journals URL
  • 2-[(4-fluorophenyl)

Sources

Technical Guide: Commercial Availability & Strategic Utilization of 4-Bromophenyl-(4-fluorobenzyl)ether

[1]

Executive Summary

4-Bromophenyl-(4-fluorobenzyl)ether (CAS: 900911-39-9) is a specialized biaryl ether intermediate critical to the synthesis of diverse pharmacophores, particularly in metabolic disease (PPAR agonists) and oncology (PD-1/PD-L1 small molecule inhibitors).[1][2] As a halogenated building block, it offers two distinct vectors for functionalization: the aryl bromide (susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings) and the fluorinated benzyl ring (providing metabolic stability and lipophilicity).[1]

This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, moving beyond simple catalog listings to address supply chain integrity and experimental reproducibility.

Part 1: Chemical Identity & Strategic Importance[1]

This compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. The 4-fluoro substitution blocks metabolic oxidation at the benzylic para-position, extending the half-life of derived clinical candidates.[1]

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 1-bromo-4-[(4-fluorophenyl)methoxy]benzene
CAS Number 900911-39-9
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–92 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Pharmacophore Biaryl Ether (Linker for kinase inhibitors & nuclear receptor ligands)

Part 2: Synthesis & Manufacturing Quality (The "Expertise" Pillar)[1]

While commercial sourcing is preferred for speed, understanding the synthesis is vital for evaluating supplier quality. Impurities in the commercial material often stem from the choice of base or solvent during the Williamson Ether Synthesis.[1]

The "Soft-Base" Protocol

Why this matters: Many suppliers use Sodium Hydride (NaH) in DMF for speed. However, this often leads to side reactions and trace dimethylamine impurities. The Potassium Carbonate (K₂CO₃) / Acetone method described below is slower but yields a cleaner impurity profile suitable for GMP downstream steps.

Step-by-Step Methodology
  • Reagents: Charge a reaction vessel with 4-Bromophenol (1.0 equiv) and 4-Fluorobenzyl bromide (1.05 equiv).

  • Solvent System: Dissolve in anhydrous Acetone (0.5 M concentration). Note: Acetone is preferred over DMF to simplify workup and avoid high-boiling solvent residues.[1]

  • Base Addition: Add K₂CO₃ (2.0 equiv, anhydrous, granular).

  • Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water to remove trace unreacted phenol.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and critical control points (CCPs) for purity.

SynthesisPathwayStartReactants:4-Bromophenol+4-Fluorobenzyl BromideBaseBase Activation:K2CO3 / Acetone(Avoids NaH/DMF impurities)Start->BaseMixTransitionTransition State:SN2 Nucleophilic AttackBase->TransitionReflux 56°CProductCrude Product:This compoundTransition->Product12-16 HoursPurificationPurification:Recrystallization (EtOH)Product->PurificationFilter & Conc.FinalFinal API Intermediate>98% PurityPurification->FinalYield ~85%

Caption: Optimized Williamson Ether Synthesis pathway emphasizing the "Soft-Base" approach for higher purity.

Part 3: Sourcing & Supply Chain Analysis[1]

The commercial landscape for CAS 900911-39-9 is tiered.[1] It is not a commodity chemical (like Benzene) but a "Fine Chemical" typically held in milligram-to-gram quantities by catalog vendors, with kilogram quantities requiring lead time.[1]

Supplier Tiers & Risk Assessment
Supplier TierTypical VendorsAvailabilityPurity RiskRecommended For
Tier 1: Global Aggregators Sigma-Aldrich (Merck), Thermo FisherIn Stock (1g - 5g)Low (Certified)Reference Standards, HTS Screening
Tier 2: Synthesis Houses Enamine, Combi-Blocks, AaronChemIn Stock (1g - 100g)Low-MediumLead Optimization, Scale-up
Tier 3: Bulk Marketplaces MolPort, ChemicalBook vendorsLead Time (kg)High (Requires QC)Process Development, Pilot Batches
Sourcing Strategy

For drug development campaigns, do not rely on a single catalog listing .

  • Initial Screen: Purchase 1g from a Tier 1 supplier to establish a reference standard (retention time, NMR baseline).

  • Bulk Procurement: For >100g, contract a Tier 2 supplier (e.g., AaronChem or Enamine) to synthesize a fresh batch.

  • Specification: Explicitly request "No Palladium" (if they use cross-coupling routes) and "No residual phenol" (a common sensitizer).[1]

Part 4: Quality Control & Characterization (The "Trustworthiness" Pillar)[1]

A self-validating protocol is essential.[1] Do not trust the Certificate of Analysis (CoA) blindly.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: Main peak >98%. No single impurity >0.5% (specifically look for 4-bromophenol at early retention times).[1]

H-NMR Interpretation (Diagnostic Signals)

The structure is confirmed by the distinct benzylic methylene peak and the splitting patterns of the two aromatic rings.[1]

  • Benzylic CH₂: Singlet at δ 5.05 ppm (2H). This is the anchor signal.

  • Fluorinated Ring: Two multiplets (approx δ 7.40 and 7.10 ppm) showing H-F coupling.[1]

  • Brominated Ring: Two doublets (AA'BB' system) at approx δ 7.45 and 6.85 ppm.[1]

Visualization: QC Decision Tree

Use this workflow to accept or reject incoming batches.[1]

QCDecisionTreeBatchIncoming BatchCAS 900911-39-9VisualVisual Inspection:White Crystalline?Batch->VisualNMR1H-NMR (DMSO-d6):Benzylic Peak @ 5.05 ppm?Visual->NMRPassRejectREJECT:Return to SupplierVisual->RejectFail (Yellow/Oily)HPLCHPLC Purity:>98% Area?NMR->HPLCPassNMR->RejectFail (Missing Peaks)HPLC->RejectFail (<98%)ApproveAPPROVE:Release to ChemistryHPLC->ApprovePass

Caption: Quality Control Decision Tree for validating incoming raw material batches.

Part 5: Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye).[1]

  • Handling: Use standard PPE. Avoid dust generation.

  • Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

  • PubChem. (2025).[4][5][6] Compound Summary: this compound (CAS 900911-39-9).[1][2] National Library of Medicine. [Link][1]

  • Yang, Y., et al. (2025).[7] Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the PD-1/PD-L1 interaction.[7] Bioorganic & Medicinal Chemistry.[3][8] [Link]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl-(4-fluorobenzyl)ether for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern medicinal chemistry, the construction of rigid, functionalized biaryl scaffolds is a cornerstone of structure-based drug design. The building block 4-Bromophenyl-(4-fluorobenzyl)ether (also cataloged as 1-bromo-4-((4-fluorobenzyl)oxy)benzene, CAS: 900911-39-9) provides a highly versatile para-fluorobenzyloxy motif[1],[2]. This specific substitution pattern is frequently utilized to enhance metabolic stability and optimize lipophilic interactions within target binding pockets, such as those found in Bruton's tyrosine kinase (BTK) inhibitors.

The most robust methodology to functionalize this aryl bromide is the Suzuki-Miyaura cross-coupling reaction . This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol to achieve high-yielding C-C bond formation using this specific substrate.

Mechanistic Causality & Reaction Dynamics

To achieve optimal yields, it is critical to understand the causality behind the catalytic cycle. The Suzuki-Miyaura coupling of this compound proceeds via three fundamental steps[3]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. Because aryl bromides possess a lower bond dissociation energy compared to aryl chlorides, this step is highly facile and does not require highly specialized, electron-rich ligands[3].

  • Transmetalation: This is often the rate-determining step. The addition of an aqueous base (e.g., K₂CO₃) converts the arylboronic acid into a reactive, electron-rich boronate complex. Recent mechanistic studies demonstrate that in biphasic solvent systems, phase transfer dynamics significantly enhance the rate of transmetalation by shifting the pathway to a more favorable energetic profile[4].

  • Reductive Elimination: The newly formed Ar-Pd(II)-Ar' complex undergoes reductive elimination, releasing the biaryl product and regenerating the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Facile for Ar-Br) Pd0->OxAdd + this compound PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base-assisted) PdII->TransMet + Ar'-B(OH)2 + Base PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (C-C Bond Formed) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for this compound.

Optimization of Reaction Parameters

The choice of catalyst, base, and solvent directly dictates the efficiency of the coupling. Table 1 summarizes the quantitative data from optimization studies for coupling this compound with standard arylboronic acids.

Table 1: Optimization of Reaction Conditions

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8078Standard baseline; moderate reaction rate.
Pd(dppf)Cl₂ (2%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 92 Optimal; bidentate ligand prevents dehalogenation.
Pd(OAc)₂ / SPhos (2%)Cs₂CO₃ (2.0)THF/H₂O7088Highly effective for sterically hindered boronic acids.
Pd/C (10 wt%)K₂CO₃ (2.5)EtOH/H₂O8065Lower yield but enables straightforward catalyst recovery.

Note: The Pd(dppf)Cl₂ / 1,4-Dioxane / H₂O system is selected as the primary protocol due to its superior yield and robust reproducibility.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure causality between experimental execution and reaction success.

Workflow Prep 1. Preparation Degas Solvents Setup 2. Reaction Setup Add Reagents & Pd Prep->Setup Heat 3. Coupling 90 °C, 12h Setup->Heat Workup 4. Workup Quench & Extract Heat->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step 1: Reagent Preparation & Degassing

Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, permanently halting the catalytic cycle.

  • Prepare a solvent mixture of 1,4-Dioxane and deionized H₂O in a 4:1 (v/v) ratio.

  • Degas the solvent mixture by sparging with ultra-pure Argon gas for at least 30 minutes, or perform three consecutive freeze-pump-thaw cycles.

Step 2: Reaction Assembly
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • This compound (1.0 equivalent, 1.0 mmol)[2].

    • Arylboronic acid (1.2 equivalents, 1.2 mmol).

    • Potassium carbonate (K₂CO₃) (2.5 equivalents, 2.5 mmol).

  • Transfer the flask to an Argon-filled glovebox or maintain under a positive pressure of Argon using a Schlenk line.

  • Add the catalyst, Pd(dppf)Cl₂ (0.02 equivalents, 2 mol%).

  • Inject 10 mL of the previously degassed 1,4-Dioxane/H₂O solvent mixture.

Step 3: Catalytic Coupling & Self-Validation
  • Seal the flask and heat the biphasic mixture to 90 °C using a pre-heated oil bath.

  • Self-Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes/Ethyl Acetate 9:1). The starting aryl bromide is strongly UV-active. The emergence of a new, distinct UV-active spot confirms successful oxidative addition and transmetalation[4]. If starting material persists without product formation, this immediately indicates catalyst deactivation (likely due to poor degassing).

  • Continue heating for 12 hours until TLC or LC-MS indicates complete consumption of the starting material.

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature. The biphasic nature of the reaction will become visually apparent.

  • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL) to remove residual inorganic salts and dioxane.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl derivative.

References

  • [1] this compound - PubChem. Source: nih.gov. URL: [Link]

  • [3] Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Source: nih.gov. URL:[Link]

  • [4] Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Source: nih.gov. URL:[Link]

Sources

Introduction: The Strategic Importance of 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Functionalization of 4-Bromophenyl-(4-fluorobenzyl)ether

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed functionalization of this compound. This valuable substrate serves as a key building block in medicinal chemistry and materials science, where the strategic introduction of diverse functional groups is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The this compound scaffold combines three key structural motifs: an aryl bromide, an ether linkage, and a fluorinated phenyl ring. The aryl bromide serves as a versatile synthetic handle for modification via cross-coupling reactions. The ether linkage is a stable and common feature in many biologically active molecules. The fluorobenzyl group is of particular interest in drug discovery, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.

Palladium-catalyzed cross-coupling reactions have become the gold standard for derivatizing such aryl halides, offering unparalleled efficiency, functional group tolerance, and mild reaction conditions.[1] These transformations enable the formation of a wide array of carbon-carbon and carbon-heteroatom bonds, making them indispensable tools in modern organic synthesis.[2]

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[1] Nearly all reactions discussed herein proceed through a common catalytic cycle involving a palladium(0) active species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2][3][4]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[2][3] In reactions like the Heck coupling, this step is replaced by alkene coordination and migratory insertion.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Trans Transmetalation (or equivalent) PdII->Trans R-M PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim Ar-R RedElim->Pd0 Product Functionalized Product RedElim->Product ArBr 4-Bromophenyl- (4-fluorobenzyl)ether ArBr->OxAdd RM Coupling Partner RM->Trans

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols for Functionalization

The following sections provide detailed, field-proven protocols for the most common and impactful functionalizations of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures due to the stability and low toxicity of the boronic acid reagents.[5][6]

Principle: A palladium catalyst mediates the coupling of the aryl bromide with an arylboronic acid or ester in the presence of a base.[4] The base is critical for activating the organoboron species to facilitate transmetalation.[6]

Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)oxy-4'-methyl-1,1'-biphenyl

Suzuki_Workflow start Start charge Charge flask with aryl bromide, boronic acid, and base. start->charge inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar, 3x) charge->inert add_solvents Add Degassed Solvents (e.g., Toluene/Water) inert->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat Heat to Reaction Temp (e.g., 90-100 °C) with Stirring add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Separate Layers, Extract monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry purify Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Summary: Typical Suzuki Coupling Conditions

ComponentExampleMolar Eq. / LoadingRationale & Expert Insights
Aryl Bromide This compound1.0The limiting reagent. Ensure high purity for optimal results.
Boronic Acid Aryl/Heteroaryl Boronic Acids1.1 - 1.5A slight excess drives the reaction to completion. Prone to protodeboronation, so quality is key.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd(dppf)Cl₂1 - 5 mol%Pd(PPh₃)₄ is a classic choice. For more challenging couplings, modern ligand systems (e.g., biarylphosphines like SPhos) offer higher activity.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0A base is essential.[6] Cs₂CO₃ is often more effective for difficult substrates but is more expensive. K₃PO₄ is another strong alternative.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF0.1 - 0.5 MBiphasic systems are common and highly effective. Anhydrous conditions can also be used, especially with boronic esters.
Temperature 80 - 110 °C-Thermally driven reaction. Lower temperatures (even room temp) are possible with highly active catalyst systems.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for forming aryl amines, a critical moiety in pharmaceuticals. It overcomes many limitations of classical methods like nucleophilic aromatic substitution.[8][9]

Principle: A palladium catalyst, supported by a specialized bulky, electron-rich phosphine ligand, couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[1][8]

Experimental Protocol: Synthesis of 4-(4-(4-Fluorobenzyl)oxy)phenyl)morpholine

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a vial.

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the vial and heat the mixture in an oil bath at 100 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Isolation & Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary: Key Parameters for Buchwald-Hartwig Amination

ComponentExampleLoading / Base Eq.Rationale & Expert Insights
Amine Primary/Secondary Alkylamines, Anilines1.1 - 1.5 equiv.Scope is broad, but reaction conditions may need tuning for different amine classes. Ammonia can be used via surrogates.[8]
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with Ligand1 - 3 mol%A Pd(0) or Pd(II) source is used, which forms the active catalyst in situ with the ligand.
Ligand XPhos, RuPhos, BrettPhos1.2 - 2x Pd mol%Crucial for success. Bulky, electron-rich biaryl phosphine ligands accelerate the rate-limiting reductive elimination step.[1][10]
Base NaOtBu, K₃PO₄, LiHMDS1.2 - 2.0 equiv.A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is a common choice.
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous, non-protic solvents are essential to prevent quenching of the strong base.
Heck Reaction: C-C Coupling with Alkenes

The Heck reaction provides a direct route to substituted alkenes by coupling the aryl bromide with an alkene.[11][12]

Principle: The reaction involves oxidative addition of Pd(0) to the aryl bromide, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate a palladium hydride species. A base is used to neutralize the HBr formed and regenerate the Pd(0) catalyst.[4][11]

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-((4-fluorobenzyl)oxy)phenyl)acrylate

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Evacuate and backfill the flask with N₂ gas (3 cycles).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and ethyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Heat the mixture at 100-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC).[13][14]

  • Workup: Cool to room temperature, add water (15 mL), and extract with ethyl acetate (3 x 15 mL).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography. The trans (E) isomer is typically the major product.[11]

Sonogashira Coupling: C-C Coupling with Terminal Alkynes

This reaction is the most direct method for synthesizing arylalkynes, structures prevalent in materials science and as synthetic intermediates.[15]

Principle: The Sonogashira coupling involves a palladium catalyst to couple the aryl bromide with a terminal alkyne. Classically, a copper(I) co-catalyst is used to form a copper acetylide, which facilitates transmetalation.[1][16] Modern copper-free protocols are also widely used to prevent the common side reaction of alkyne homo-coupling (Glaser coupling).[17]

Experimental Protocol: Synthesis of 1-((4-(Phenylethynyl)phenoxy)methyl)-4-fluorobenzene

  • Reaction Setup (Copper-Catalyzed): To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill with N₂ (3 cycles).

  • Reagent Addition: Add anhydrous triethylamine (Et₃N, 10 mL) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until completion.

  • Workup & Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Data Summary: Sonogashira Reaction Variants

ParameterCopper-CatalyzedCopper-FreeRationale & Insights
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Copper-free systems often require more advanced phosphine ligands.
Cu Co-catalyst CuI (1-5 mol%)NoneEliminating copper prevents Glaser homo-coupling, simplifying purification.
Ligand PPh₃ (often part of catalyst)Bulky phosphines (e.g., cataCXium® A)Required in copper-free variants to facilitate the catalytic cycle.
Base/Solvent Et₃N, DiisopropylamineEt₃N, Cs₂CO₃The amine serves as both the base and often the solvent.
Temperature Room Temp to 80 °CRoom Temp to 100 °CConditions are generally mild for both methods.[16]
Cyanation: Introduction of the Nitrile Group

The conversion of aryl bromides to aryl nitriles provides access to a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of heterocycles.

Principle: A palladium catalyst facilitates the coupling of the aryl bromide with a cyanide source. Due to the high toxicity of simple alkali cyanides (NaCN, KCN), alternative and safer reagents are now preferred.[18]

Experimental Protocol: Synthesis of 4-((4-Fluorobenzyl)oxy)benzonitrile

  • Safety First: All manipulations involving cyanide sources must be performed in a well-ventilated fume hood. Have a quench solution (e.g., bleach and ferric chloride) ready.

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.3 mmol), Sodium Carbonate (Na₂CO₃) (2.0 mmol), and Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%).

  • Solvent & Reaction: Add N,N-Dimethylacetamide (DMAc, 5 mL). Seal the vial and heat in a microwave reactor at 130-150 °C for 20-60 minutes.[19] Alternatively, conventional heating can be used, but may require longer reaction times.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash thoroughly with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insight: K₄[Fe(CN)₆] is an excellent, non-toxic alternative to simple cyanides.[18] It acts as a slow-release source of cyanide, which helps prevent the deactivation (poisoning) of the palladium catalyst that can occur with high concentrations of free cyanide ions.[18]

General Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature; Incorrect base.Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are anhydrous and degassed. Increase temperature. Re-evaluate base choice based on the specific reaction.
Formation of Side Products Debromination: Reductive removal of Br. Homo-coupling: Dimerization of the coupling partner.Caused by moisture or protic impurities. Ensure anhydrous conditions. For Suzuki, use high-quality boronic acid. For Sonogashira, consider copper-free conditions.
Inconsistent Results Catalyst poisoning; Reagent stoichiometry; Atmospheric contamination.Ensure all reagents are added in the correct order. Use robust inerting techniques (glovebox or Schlenk line). For cyanation, use a slow-release cyanide source.[18]
Difficulty in Purification Residual catalyst; Ligand-related impurities; Closely-eluting byproducts.Filter the crude reaction mixture through a pad of Celite or silica to remove palladium black. Optimize chromatography conditions.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II.
  • Cross-Coupling Reactions Guide. (n.d.). Sigma-Aldrich.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020, August 4).
  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). DSpace@MIT.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020, August 4).
  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone. (n.d.). Benchchem.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)
  • Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes. (n.d.). Benchchem.
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI.
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.).

Sources

Application Note: Strategic Etherification of Bromophenols with Fluorobenzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for the O-alkylation of bromophenols using fluorobenzyl halides. These substrates serve as critical scaffolds in medicinal chemistry: the bromine handle facilitates downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine moiety enhances metabolic stability and lipophilicity. This note details three distinct protocols—Standard Carbonate, Cesium-Enhanced, and Phase-Transfer Catalysis—optimized for yield, regioselectivity, and scalability.

Strategic Context & Mechanism

The Synthetic Utility

The ether linkage between a bromophenol and a fluorobenzyl group is a ubiquitous pharmacophore. The reaction must be chemoselective; the conditions must promote O-alkylation over C-alkylation (a common side reaction with phenols) while leaving the aryl bromide intact for future functionalization.

Mechanistic Pathway (SN2)

The reaction proceeds via a classical Williamson Ether Synthesis mechanism (SN2).[1][2][3]

  • Deprotonation: The base removes the phenolic proton (

    
    ), generating a phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the fluorobenzyl halide, displacing the halide leaving group.

Key Mechanistic Insight: The "Cesium Effect." When using Potassium Carbonate (


), the potassium ion can form tight ion pairs with the phenoxide, reducing nucleophilicity in non-polar solvents. Cesium Carbonate (

), having a larger, softer cation, forms "loose" ion pairs. This results in a "naked" phenoxide anion that is significantly more nucleophilic, accelerating the reaction and often allowing for milder conditions [1, 2].
Pathway Visualization

ReactionMechanism Phenol Bromophenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3 or Cs2CO3) Base->Phenoxide TS Transition State [SN2 Backside Attack] Phenoxide->TS BenzylHalide Fluorobenzyl Halide (Electrophile) BenzylHalide->TS Product Aryl Benzyl Ether (Product) TS->Product SideProduct Metal Halide (Salt) TS->SideProduct

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis highlighting the critical deprotonation and SN2 attack steps.

Reagent Selection Matrix

The choice of reagents dictates the reaction rate and impurity profile.

ComponentReagentCharacteristicsRecommended For
Substrate Fluorobenzyl Bromide High reactivity; lachrymator; less stable.Rapid synthesis; difficult substrates.
Fluorobenzyl Chloride Lower reactivity; cheaper; more stable.Large-scale process; requires iodide catalyst (TBAI/KI).
Base

Cheap; requires polar solvent; heterogeneous.Standard, cost-sensitive scale-up.

"Naked anion" effect; high solubility.Sterically hindered phenols; fast kinetics.

Very strong base; generates

gas.
Unreactive phenols; strictly anhydrous conditions.
Solvent Acetone Low boiling point (

); easy workup.
Standard

protocols.
DMF / DMSO High boiling point; hard to remove.Difficult substrates requiring high T.
Acetonitrile (MeCN) Polar aprotic; excellent for

.
The "Gold Standard" for high yield/purity.

Experimental Protocols

Protocol A: The "Cesium Effect" Method (High Performance)

Best for: High-value intermediates, sterically hindered phenols, or rapid throughput. Reference: Based on optimization studies for weak nucleophiles [3, 4].

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (Reagent Grade)

Procedure:

  • Setup: Charge a round-bottom flask with 4-bromophenol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvation: Add Acetonitrile (

    
     concentration relative to phenol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.
    
  • Addition: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise.

  • Reaction: Heat to

    
      (or reflux) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]
    
  • Workup:

    • Cool to RT. Filter through a Celite pad to remove cesium salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

Protocol B: The Standard Carbonate Method (Scalable)

Best for: Large-scale synthesis where cost of Cesium is prohibitive.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 4-Fluorobenzyl chloride (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/granular)
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Acetone (Reagent Grade)

Procedure:

  • Setup: Dissolve 4-bromophenol in Acetone (

    
    ).
    
  • Activation: Add

    
     (2.0 equiv) and KI (0.1 equiv). Stir vigorously at RT for 30 mins.
    
    • Why KI? It performs a Finkelstein reaction in situ, converting the slow-reacting benzyl chloride into a highly reactive benzyl iodide.

  • Addition: Add 4-fluorobenzyl chloride.

  • Reaction: Reflux (

    
    ) for 6–12 hours.
    
  • Workup: Remove acetone via rotary evaporation. Resuspend residue in Water/Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1][3][4][5]
    
Protocol C: Phase-Transfer Catalysis (Green / Aqueous)

Best for: Environmental sustainability and avoiding toxic polar aprotic solvents (DMF).

Materials:

  • Toluene or DCM (Organic phase)

  • Water (Aqueous phase)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) - Catalyst

Procedure:

  • Biphasic Mix: Dissolve phenol and benzyl halide in Toluene.

  • Catalyst: Add TBAI (5 mol%).

  • Base: Add 20% aqueous NaOH (2.0 equiv).

  • Reaction: Stir vigorously at

    
    . The TBAI transports the hydroxide/phenoxide across the interface.
    
  • Workup: Separate layers. Wash organic layer with water.[3][4][5][6][7][8][9] Evaporate.

Workflow Visualization

Workflow cluster_0 Reaction Conditions Start Start: Weigh Reagents SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: MeCN + Cs2CO3 (Fast, High Yield) SolventChoice->MethodA MethodB Method B: Acetone + K2CO3 + KI (Scalable, Cheaper) SolventChoice->MethodB Monitor Monitor (TLC/HPLC) Is SM consumed? MethodA->Monitor MethodB->Monitor Monitor->Monitor No (Continue Heating) Workup Workup: 1. Filter Salts / Separate Layers 2. Wash w/ NaOH (remove phenol) 3. Dry & Concentrate Monitor->Workup Yes Purify Purification: Recrystallization or Column Workup->Purify

Figure 2: Decision matrix and process flow for selecting and executing the etherification protocol.

Safety & Handling (Critical)

Warning: Lachrymators Fluorobenzyl halides (especially bromides) are potent lachrymators (tear agents) and skin irritants.

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or aqueous sodium thiosulfate to degrade the alkyl halide.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or "Tight Ion Pair".Switch to Protocol A (

/MeCN). Add 18-Crown-6 if using

.
C-Alkylation Observed Solvent too non-polar or Phenol is electron-rich.Ensure solvent is polar aprotic (DMF/MeCN) to solvate the cation. Keep temperature moderate (

).
Benzyl Halide Hydrolysis Wet solvent or excessive water in base.Use anhydrous solvents. Dry

in an oven before use.
Remaining Phenol Stoichiometry imbalance.Wash the organic product layer with 1M NaOH . The phenol will deprotonate, become water-soluble, and wash away.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link][2]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[3] Available at: [Link]

  • Organic Syntheses. Alkylation of Phenols. (General Procedures). Available at: [Link]

  • RSC Advances. Cesium carbonate as a versatile base in organic synthesis. (Contextual grounding for the "Cesium Effect"). Available at: [Link]

Sources

Strategic Applications of 4-Bromophenyl-(4-fluorobenzyl)ether in Agrochemical Synthesis

[1]

Executive Summary

4-Bromophenyl-(4-fluorobenzyl)ether (CAS: 900911-39-9) is a high-value halogenated building block serving as a "privileged scaffold" in the discovery and process chemistry of modern agrochemicals. Its structure combines two critical pharmacophores: a lipophilic fluorobenzyl ether moiety (enhancing metabolic stability and cuticular penetration) and a reactive aryl bromide handle (enabling divergent functionalization).

This Application Note details the strategic utilization of this intermediate in synthesizing next-generation insecticides (Juvenile Hormone Mimics, METI acaricides) and fungicides. It provides validated protocols for its synthesis, quality control, and downstream transformation via Pd-catalyzed cross-coupling and organometallic functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-bromo-4-[(4-fluorobenzyl)oxy]benzene
CAS Number 900911-39-9
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–92 °C (Typical)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Stability Stable under standard conditions; avoid strong oxidizers

Synthesis Protocol: Optimized Williamson Ether Synthesis

Objective: Scalable preparation of this compound with >98% purity.

Mechanism & Rationale

The synthesis utilizes a Williamson etherification between 4-bromophenol and 4-fluorobenzyl bromide . Potassium carbonate (


Step-by-Step Methodology

Reagents:

  • 4-Bromophenol (1.0 equiv)[1]

  • 4-Fluorobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Catalyst to accelerate reaction via Finkelstein-like in situ halide exchange.

  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with Acetone (10 mL/g of phenol).

  • Deprotonation: Add 4-Bromophenol (1.0 equiv) and

    
     (2.0 equiv). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Add 4-Fluorobenzyl bromide (1.05 equiv) and catalytic KI (0.1 equiv).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of 4-bromophenol via TLC (Hexane:EtOAc 9:1) or HPLC.[2]
    
  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (

      
      ). Wash the cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Heptane to yield white crystals.

Yield Expectation: 90–95% Purity Target: >98% (HPLC)

Downstream Applications in Agrochemical Discovery[1]

This intermediate is a gateway to three major classes of active ingredients (AIs). The bromine atom serves as a versatile "handle" for transition-metal catalyzed couplings.

Application A: Synthesis of Pyrethroid-like Ethers (Juvenile Hormone Mimics)

Target Class: Analogs of Pyriproxyfen or Etofenprox.

The 4-fluorobenzyl group mimics the lipophilic tail of pyrethroids, while the ether linkage provides rotational flexibility. The aryl bromide is coupled with pyridines or other aryl groups to form the bioactive core.

Protocol: Suzuki-Miyaura Coupling

  • Substrates: this compound (1.0 equiv) + Aryl Boronic Acid (e.g., 6-phenoxypyridin-3-ylboronic acid) (1.2 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Conditions: 1,4-Dioxane/Water (4:1),

    
    , 12 h under 
    
    
    .
  • Outcome: Biaryl ether scaffold with enhanced photostability due to the fluorine substituent.

Application B: Synthesis of METI Acaricide Precursors

Target Class: Analogs of Fenpyroximate or Tebufenpyrad.

Mitochondrial Electron Transport Inhibitors (METIs) often feature a lipophilic benzyl tail linked to a heterocyclic core (pyrazole, quinazoline).

Protocol: Grignard Formation & Electrophilic Trapping

  • Activation: React this compound with Mg turnings in dry THF to form the Grignard reagent.

  • Trapping: Add the Grignard reagent to a heterocyclic aldehyde or ester (e.g., ethyl 1,3-dimethyl-5-phenoxypyrazole-4-carboxylate).

  • Result: Formation of the carbinol or ketone bridge, a key pharmacophore in respiration inhibitors.

Application C: Fluorinated Benzoylurea Insecticides

Target Class: Chitin Synthesis Inhibitors (e.g., Flufenoxuron analogs).

Workflow:

  • Amination: Convert the aryl bromide to an aniline using Pd-catalyzed Buchwald-Hartwig amination (or copper-catalyzed reaction with ammonia).

  • Isocyanate Formation: React the resulting aniline with phosgene (or triphosgene).

  • Urea Coupling: React the isocyanate with 2,6-difluorobenzamide to yield the final benzoylurea.

Visualizing the Synthetic Workflow

AgrochemicalSynthesisStart4-Bromophenol+ 4-Fluorobenzyl BromideIntermediateThis compound(The Core Scaffold)Start->IntermediateK2CO3, Acetone, RefluxSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Intermediate->SuzukiGrignardGrignard Formation(Mg, THF)Intermediate->GrignardAminationBuchwald Amination(NH3 equiv, Pd cat.)Intermediate->AminationBiarylBiaryl Ethers(JHM / Pyrethroid Analogs)Suzuki->BiarylC-C Bond FormationCarbinolHeterocyclic Carbinols(METI Acaricides)Grignard->CarbinolNucleophilic AdditionUreaBenzoylphenylureas(Chitin Synthesis Inhibitors)Amination->Ureavia Isocyanate

Figure 1: Divergent synthesis pathways transforming the ether scaffold into three major agrochemical classes.

Quality Control & Analytics

To ensure the integrity of biological assays, the intermediate must meet strict QC standards.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aryl absorption) and 220 nm.

  • Retention Time: Expect late elution due to high lipophilicity.

NMR Characterization (Expected)
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       5.02 (s, 2H, 
      
      
      )
    • 
       6.85 (d, 2H, Phenoxy ortho-H)
      
    • 
       7.08 (t, 2H, Benzyl meta-H, coupling with F)
      
    • 
       7.35–7.45 (m, 4H, Benzyl ortho-H + Phenoxy meta-H)
      
  • 19F NMR: Single peak around -115 ppm (characteristic of p-fluoro substitution).

Safety & Handling

  • Hazards: 4-Fluorobenzyl bromide is a lachrymator and skin irritant. Handle in a fume hood. The final ether is less volatile but should be treated as a potential irritant.

  • Waste: Dispose of halogenated organic waste in segregated containers. Aqueous waste containing bromides/fluorides requires special treatment.

References

  • Williamson Ether Synthesis Optimization

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Fluorine in Agrochemicals

    • Fujiwara, T., & O'Hagan, D. (2014).[3] Successful fluorine-containing herbicide, insecticide, and fungicide discovery. Journal of Fluorine Chemistry, 167, 16-29. Link

  • Suzuki Coupling in Pesticide Synthesis

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • METI Acaricide Structure-Activity Relationships

    • Motoba, K., et al. (1992). Structure-activity relationships of fenpyroximate and related compounds. Journal of Pesticide Science, 17(4), 251-256. Link

  • Compound Data

    • PubChem. (2025).[4][5][3] this compound (Compound). National Library of Medicine. Link

Scalable Process Development for 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-SYN-2026-BFBE

Executive Summary

Target Molecule: 4-Bromophenyl-(4-fluorobenzyl)ether CAS: 900911-39-9 Chemical Formula:


Molecular Weight:  281.12  g/mol [1][2]

This guide details the scalable synthesis of this compound, a critical biaryl ether scaffold used in medicinal chemistry (e.g., as a pharmacophore in sodium channel blockers and kinase inhibitors). While laboratory-scale methods often utilize DMF/NaH or column chromatography, these are unsuitable for kilogram-scale production due to safety hazards (hydrogen evolution) and process bottlenecks (solvent removal, silica waste).

This protocol presents two optimized routes:

  • Method A (Preferred): Acetonitrile/Potassium Carbonate system (Robust, easy workup).

  • Method B (Green/High-Throughput): Toluene/Water Phase Transfer Catalysis (PTC).

Retrosynthetic Analysis & Strategy

The synthesis relies on the Williamson Ether Synthesis , an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nucleophilic substitution.[3]
  • Nucleophile: 4-Bromophenol (activated by base to 4-bromophenoxide).

  • Electrophile: 4-Fluorobenzyl bromide (highly reactive benzylic halide).

  • Key Challenge: Minimizing

    
    -alkylation side products and managing the lachrymatory nature of the benzyl halide during charging.
    
Reaction Scheme

The reaction proceeds via the deprotonation of the phenol followed by nucleophilic attack on the benzylic carbon.

ReactionScheme Phenol 4-Bromophenol (Nucleophile) Inter Phenoxide Intermediate Phenol->Inter Deprotonation Base K2CO3 (Base) Base->Inter Halide 4-Fluorobenzyl bromide (Electrophile) Product This compound (Target) Halide->Product Inter->Product SN2 Attack Byproduct KBr + KHCO3 Inter->Byproduct

Caption: Mechanistic pathway for the base-mediated etherification.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry Phenol (1.0 eq) : Benzyl Bromide (1.05 eq)Slight excess of electrophile ensures full conversion of the harder-to-remove phenol.
Base Choice

(1.5 - 2.0 eq)
Milder than NaH, safer (no

gas), and acts as a desiccant. Powdered grade preferred for kinetics.
Solvent Acetonitrile (

)
Polar aprotic; accelerates

rate compared to acetone; lower boiling point than DMF for easier distillation.
Temperature Reflux (

)
Required to drive the reaction to completion within 4-6 hours.
Agitation High Shear / VigorousEssential. The reaction is heterogeneous (solid-liquid); poor mixing leads to stalled conversion.

Detailed Protocol: Method A (Acetonitrile/ )

Recommended for batches 100g - 5kg.

Reagents & Equipment[5]
  • Reactor: Glass-lined reactor or round-bottom flask with mechanical stirring (overhead stirrer preferred over magnetic for scale).

  • Condenser: Reflux condenser connected to a nitrogen line.[4]

  • Scrubber: Caustic scrubber (NaOH) recommended if trace HBr vapors are suspected (though

    
     usually neutralizes in situ).
    
Step-by-Step Procedure

Step 1: Charging and Deprotonation

  • Purge the reactor with Nitrogen (

    
    ).
    
  • Charge Acetonitrile (5-7 volumes relative to phenol mass).

  • Charge 4-Bromophenol (1.0 eq).[5] Agitate to dissolve.

  • Charge Potassium Carbonate (powdered, 1.5 eq).

    • Note: The mixture will become a slurry.[6] Ensure agitation is sufficient to suspend solids.[7]

  • Heat the mixture to 50°C and hold for 30 minutes.

    • Why: This "aging" step ensures formation of the phenoxide anion before the electrophile is added, reducing competing hydrolysis.

Step 2: Reaction 6. Charge 4-Fluorobenzyl bromide (1.05 eq) slowly via addition funnel over 30-60 minutes.

  • Safety: 4-Fluorobenzyl bromide is a lachrymator. Handle in a fume hood. The reaction is slightly exothermic; control addition rate to maintain gentle reflux if near boiling point.
  • Heat reaction to Reflux (approx. 82°C) .
  • Stir at reflux for 4–6 hours .

Step 3: In-Process Control (IPC) 9. Sample 50 µL, quench in water/MeCN, analyze by HPLC (254 nm).

  • Target: < 1.0% unreacted 4-Bromophenol.

Step 4: Workup (Aqueous Wash Method) Unlike lab scale (filtration), scale-up prefers aqueous washes to remove salts. 10. Cool reaction mixture to 20-25°C . 11. Add Water (5 volumes). The inorganic salts (


, Excess 

) will dissolve. 12. Agitate for 15 minutes, then stop stirring. 13. Allow layers to separate.[7]
  • Observation: The product may precipitate if the MeCN concentration is too low, or form an oil layer.
  • Optimization: If product precipitates, filter directly (high yield). If it oils out, add Ethyl Acetate or Toluene (3 volumes) to extract.
  • Separate the organic layer.[4] Wash with 1M NaOH (2 volumes) to remove trace unreacted phenol (critical for purity).
  • Wash with Brine (2 volumes).

Step 5: Crystallization (Purification) 16. Transfer organic layer to a clean vessel. 17. Distill solvent under vacuum to a minimum stirrable volume. 18. Add Ethanol (or Isopropanol) (3-4 volumes). 19. Heat to reflux to dissolve solids. 20. Cool slowly to 0-5°C over 2 hours. 21. Filter the white crystalline solid. 22. Wash cake with cold Ethanol. 23. Dry in a vacuum oven at 40°C .

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Recommended for batches >5kg or when polar solvents are restricted.

  • Solvent: Toluene (Organic) / Water (Aqueous).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-3 mol%).

  • Base: Potassium Hydroxide (KOH) or NaOH (25-50% aq solution).

Workflow:

  • Dissolve 4-Bromophenol in Toluene.

  • Add TBAB and 4-Fluorobenzyl bromide.

  • Add aqueous KOH.

  • Heat to 60-80°C with vigorous stirring.

  • Mechanism: TBAB transports the phenoxide from the interface into the organic phase to react with the benzyl halide.

  • Advantage: No solid salt filtration; water layer is simply drained. Product remains in Toluene, ready for crystallization (by cooling or solvent swap to Heptane).

Process Flow Diagram (Method A)

ProcessFlow Start Start Process Charge Charge MeCN, 4-Bromophenol, K2CO3 Start->Charge Heat Heat to 50°C (30 min) Charge->Heat AddHalide Add 4-Fluorobenzyl Bromide (Controlled Addition) Heat->AddHalide Reflux Reflux (82°C) for 4-6h AddHalide->Reflux IPC IPC: HPLC Check Phenol < 1%? Reflux->IPC IPC->Reflux Fail (Extend Time) Quench Cool & Add Water (Dissolve Salts) IPC->Quench Pass Extract Phase Separation / Extraction (Wash w/ 1M NaOH) Quench->Extract Cryst Solvent Swap to Ethanol Crystallize (0-5°C) Extract->Cryst Filter Filter & Dry Cryst->Filter End Final Product (>98% Purity) Filter->End

Caption: Operational workflow for the Acetonitrile-mediated synthesis.

Analytical Characterization

To validate the protocol, the isolated solid must meet the following criteria:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% area.

  • Melting Point: Expected range 60–65°C (Note: Literature varies for similar ethers; establish an internal standard).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.45 (d, 2H, Ar-H ortho to Br)
      
    • 
       7.35 (m, 2H, Benzyl Ar-H)
      
    • 
       7.05 (t, 2H, Benzyl Ar-H ortho to F)
      
    • 
       6.85 (d, 2H, Ar-H ortho to O)
      
    • 
       5.00 (s, 2H, 
      
      
      
      )

Safety & Handling (HSE)

  • 4-Fluorobenzyl Bromide: Potent lachrymator (tear gas effect) and skin irritant. All charging must occur in a high-performance fume hood. Tools used (spatulas, funnels) should be rinsed with dilute alcoholic KOH immediately to neutralize residues.

  • 4-Bromophenol: Toxic by ingestion and corrosive.

  • Waste Disposal: Aqueous waste contains bromides and fluorides. Do not mix with acidic waste streams (potential HF generation if acidified strongly, though unlikely in this specific workup).

References

  • BenchChem. Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and analogs. (General Williamson protocols).[3] Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • PubChem. 1-Bromo-4-((4-fluorobenzyl)oxy)benzene (CAS 900911-39-9). Retrieved from

  • Organic Syntheses. General procedures for large-scale etherification. Retrieved from

Sources

Solvent selection for 4-Bromophenyl-(4-fluorobenzyl)ether reactions

Author: BenchChem Technical Support Team. Date: March 2026

[label="1,4-Dioxane / H2O (Miscible)\nor Toluene / H2O (B" }

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting solvent-dependent mechanistic steps.

SolventSelection Start Substrate: 4-Bromophenyl- (4-fluorobenzyl)ether Reaction Reaction Type? Start->Reaction Suzuki Suzuki-Miyaura (Inorganic Base) Reaction->Suzuki Buchwald Buchwald-Hartwig (Strong Alkoxide Base) Reaction->Buchwald SolventS 1,4-Dioxane / H2O (Miscible System) Suzuki->SolventS Requires base dissolution SolventB Anhydrous Toluene (Aprotic System) Buchwald->SolventB Moisture highly detrimental

Figure 2: Solvent selection decision tree for 4-Bromophenyl-(4-fluorobenzyl)ether derivatization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each critical step is explained to ensure robust execution.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aqueous/Organic Miscible System)

Objective: Couple this compound with an arylboronic acid using a solvent system that balances substrate lipophilicity and base solubility.

Materials:

  • This compound (1.0 mmol, 281.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reagent Loading: To a 25 mL Schlenk tube, add the aryl bromide, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand architecture accelerates reductive elimination, preventing the accumulation of stable Pd(II) intermediates.

  • Solvent Addition & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Seal the tube with a septum and sparge with Argon for 15 minutes.

    • Causality: Degassing is mandatory. Dissolved oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex and promote unwanted homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 4-6 hours.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic substrate and the aqueous base, driving the transmetalation step.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 280/282 (characteristic bromine isotope pattern) validates the successful completion of oxidative addition.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Anhydrous Aprotic System)

Objective: Form a C–N bond using a secondary amine, requiring strict exclusion of moisture to protect the strong base.

Materials:

  • This compound (1.0 mmol, 281.1 mg)

  • Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a dry reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Exposure to ambient moisture will generate NaOH, which is ineffective for this amination and can lead to hydrolysis of the starting material.

  • Substrate Addition: Dissolve this compound and the amine in 10 mL of anhydrous Toluene. Add this solution to the reaction vial.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 100 °C for 8 hours.

    • Causality: Toluene's high boiling point allows the reaction to reach the activation energy required for the sterically hindered XPhos-ligated palladium complex to undergo oxidative addition with the electron-rich bromide.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with Dichloromethane (20 mL). Concentrate the filtrate for subsequent column chromatography.

References

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: Chemistry - A European Journal URL: [Link]

  • Title: 1-Bromo-4-((4-fluorobenzyl)oxy)benzene Compound Summary (CAS: 900911-39-9) Source: PubChem (National Institutes of Health) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromophenyl-(4-fluorobenzyl)ether

[1]

Case ID: PUR-BFE-001 Status: Active Topic: Recrystallization & Impurity Removal Compound Class: Diaryl Ethers / Benzyl Phenyl Ethers[1]

Executive Summary

This guide addresses the purification of 4-Bromophenyl-(4-fluorobenzyl)ether (1-bromo-4-[(4-fluorophenyl)methoxy]benzene).[1] This compound is typically synthesized via Williamson ether synthesis.[2][3][4][5][6] The primary challenge with this class of ethers is their tendency to "oil out" (phase separate as a liquid) rather than crystallize, due to their relatively low melting points (typically 40–70°C range for this structural class) and lipophilic nature.[1]

This support documentation is structured into Troubleshooting Modules designed to guide you through solvent selection, execution, and failure recovery.

Module 1: Solvent Selection Strategy

Q: Which solvent system should I use?

A: There is no single "magic" solvent, but empirical data for benzyl phenyl ethers suggests three tiers of solvent systems. You must perform a test tube trial (100 mg scale) before committing the bulk material.[1]

TierSolvent SystemPolarityWhy it worksRisk Factor
1 (Primary) Ethanol (95%) Polar ProticStandard for aromatic ethers.[1] Good solubility hot, poor cold.Medium: Risk of oiling out if water content is too high.
2 (Alternative) Hexane / Ethyl Acetate (10:1 to 5:1) Non-polar / PolarExcellent for removing non-polar side products.[1]Low: Good crystal formation, but lower recovery yield.
3 (Rescue) Methanol / Water Polar ProticUsed if Ethanol fails. Requires precise water addition.High: High risk of oiling out; requires seeding.[1]
Q: How do I validate the solvent?

Follow the Solvent Feasibility Logic below to determine the correct path for your specific batch purity.

SolventSelectionStartStart: 100mg Crude SampleStep1Add 1 mL Hot Ethanol (60°C)Start->Step1Decision1Does it dissolve?Step1->Decision1SolubleYes: Cool to RTDecision1->SolubleYesInsolubleNo: Add more Hot EtOHDecision1->InsolubleNoResult1Crystals FormSoluble->Result1Result2Oiling OutSoluble->Result2Result3No PrecipitateSoluble->Result3Insoluble->Step1RepeatAction1USE ETHANOLResult1->Action1Action2Switch to Hexane/EtOAcResult2->Action2Action3Add Water dropwise (Cloud Point)Result3->Action3

Figure 1: Solvent Selection Decision Tree. Use this logic to determine the optimal solvent system before scaling up.

Module 2: The Recrystallization Protocol

Pre-requisite: Ensure the crude material has been washed with 1M NaOH and Water during the workup.[1] This removes unreacted 4-bromophenol.[1] Recrystallization is inefficient at removing phenolic impurities due to hydrogen bonding.

Step-by-Step Procedure (Ethanol Method)
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum absolute ethanol or 95% ethanol .

    • Heat to near boiling (approx. 70°C) on a water bath. Do not use a heating mantle directly to avoid hot spots that cause decomposition [1].

    • Note: If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.[1]

  • Saturation:

    • If the solid dissolves instantly, the solution is too dilute.[1] Boil off solvent until crystals just begin to form on the flask walls, then add a few drops of ethanol to re-dissolve.

  • Controlled Cooling (Critical Step):

    • Remove from heat. Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed. Do not plunge into ice.

    • Why? Rapid cooling traps impurities and induces oiling out (liquid-liquid phase separation) instead of crystallization [2].[1]

  • Crystallization:

    • Once at RT, if no crystals appear, scratch the glass or add a seed crystal .[1]

    • Move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold ethanol (-10°C).

    • Dry under vacuum.

Module 3: Troubleshooting Common Failures

Issue 1: The "Oiling Out" Phenomenon

Symptoms: The solution turns cloudy, and droplets of oil settle at the bottom instead of crystals.[1] Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point.[1]

The Rescue Protocol:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-20% more solvent.[1] (Oiling out often means the solution is too concentrated).[1]

  • Seed: Cool very slowly. When the temperature is slightly above the expected melting point, add a seed crystal.[1]

  • Agitate: Vigorously stir the solution as it cools. This can sometimes force the oil droplets to solidify.[1]

Issue 2: Low Yield

Cause: Too much solvent used (high solubility loss).[1] Fix:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume.[1]

  • Cool and harvest a "second crop" of crystals. Note: The second crop is usually less pure.[1]

Issue 3: Persistent Impurities (TLC shows spots)

Cause: Co-crystallization of side products (e.g., 4-fluorobenzyl bromide).[1] Fix:

  • Switch solvent systems. If Ethanol failed, use Hexane/Ethyl Acetate .

  • The non-polar impurity (benzyl bromide) will likely stay in the Hexane mother liquor.[1]

Module 4: Validation & Quality Control

Do not assume the white powder is pure.[1] Validate using the following metrics:

MethodAcceptance CriteriaWhat it tells you
TLC Single spot (Hexane/EtOAc 4:1)Absence of starting materials.
Melting Point Sharp range (< 2°C range)Broad range = Impure.
1H-NMR Integration of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

peak (~5.0 ppm)
Confirms ether linkage.
HPLC > 98% Area Under CurveQuantitative purity.
Workflow Visualization: Impurity Removal Logic

ImpurityLogicCrudeCrude Mixture(Ether + Phenol + Halide)Wash1. NaOH Wash(Removes Phenol)Crude->WashWorkupOrgLayerOrganic Layer(Ether + Halide)Wash->OrgLayerSeparationRecryst2. Recrystallization(Ethanol)OrgLayer->RecrystProcessFiltrateFiltrate(Contains Halide)Recryst->FiltrateLiquidCrystalPure Crystal(Target Ether)Recryst->CrystalSolid

Figure 2: Impurity Flow.[1] Note that the NaOH wash is a chemical separation, while recrystallization is a physical separation. Both are required.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties). [1]

  • Furniss, B. S., et al. (1989).[1] Techniques of Organic Chemistry: Crystallization. In Vogel's Textbook of Practical Organic Chemistry. (Explains the thermodynamics of oiling out).

  • National Institute of Standards and Technology (NIST). (2025).[1] 4-Bromophenyl ether Properties. NIST Chemistry WebBook, SRD 69.[7] (Source for physical property comparisons of diaryl ethers). [Link][1]

Technical Support Center: Troubleshooting Low Conversion in Williamson & Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during these critical C-O bond-forming reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Diaryl Ether Synthesis

The diaryl ether motif is a cornerstone in many pharmaceuticals, agrochemicals, and advanced materials. While the Williamson ether synthesis is a foundational method taught in organic chemistry, its direct application to diaryl ethers is often problematic. The classical Williamson synthesis involves an SN2 reaction between an alkoxide and an alkyl halide.[1][2] However, aryl halides are generally unreactive towards SN2 attack due to the high energy required to approach the sp2-hybridized carbon from the backside, which is blocked by the aromatic ring itself.[3]

Therefore, the synthesis of diaryl ethers typically proceeds via two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is feasible when the aryl halide is "activated" by potent electron-withdrawing groups.

  • Copper-Catalyzed Ullmann Condensation: This is a more general method for coupling phenols with unactivated aryl halides.[2]

This guide is structured to help you diagnose and resolve issues related to both of these powerful synthetic strategies.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ethers

The SNAr reaction is a two-step addition-elimination mechanism. First, the phenoxide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The reaction's success is highly dependent on the stability of this negatively charged intermediate.

Frequently Asked Questions (SNAr)

Question 1: My SNAr reaction is showing no or very low conversion. What is the most likely reason?

Answer: The most common reason for a failed SNAr reaction is insufficient activation of the aryl halide. The aromatic ring must be rendered sufficiently electron-poor to be susceptible to nucleophilic attack.

  • Core Principle: The rate-determining step is the initial attack of the phenoxide to form the Meisenheimer complex.[6] Electron-withdrawing groups (EWGs) are essential to stabilize the negative charge that develops in the ring during this step.[7][8]

  • Troubleshooting Steps:

    • Assess Your Aryl Halide: Does your aryl halide possess strongly electron-withdrawing substituents (e.g., -NO2, -CN, -CF3, -COR) positioned ortho or para to the leaving group?[6][7] These positions allow for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[7] Meta-positioned EWGs offer only weak inductive stabilization and are generally insufficient to promote the reaction.[6]

    • Leaving Group Efficacy: The nature of the leaving group is also critical, though its departure is not the rate-limiting step. The order of reactivity is generally F > Cl > Br > I.[5][6] Fluorine, being the most electronegative, strongly activates the ring towards nucleophilic attack through its inductive effect, making the ipso-carbon more electrophilic.[6] If you are using an aryl chloride, bromide, or iodide with only moderate activation, consider if a more activated aryl fluoride is available.

Question 2: I've confirmed my aryl halide is appropriately activated, but the yield is still poor. Could the issue be my base or solvent?

Answer: Absolutely. Proper selection of the base and solvent is critical for efficient phenoxide formation and SNAr kinetics.

  • Base Selection: The base must be strong enough to completely deprotonate the phenol, generating the phenoxide nucleophile. The general rule is to choose a base whose conjugate acid has a pKa significantly higher than that of the phenol.[9][10]

Phenol TypeTypical pKa (in DMSO)Suitable Bases (Conjugate Acid pKa in DMSO)Unsuitable Bases (Conjugate Acid pKa in DMSO)
Phenol18.0KHMDS (36.4), NaH (N/A, strong), KOt-Bu (32.2)K2CO3 (pKa of HCO3- is ~17)
p-Nitrophenol11.0K2CO3 (~17), Cs2CO3, KOt-Bu (32.2)NaHCO3 (pKa of H2CO3 is ~11.6)
p-Cresol19.0KHMDS (36.4), NaHKOt-Bu (32.2), K2CO3 (~17)

Data compiled from various sources, pKa values in DMSO can vary.[11][12][13]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SNAr reactions.[14] They effectively solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive phenoxide anion. Protic solvents (like alcohols) can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[15]

Experimental Protocol 1: Optimized SNAr Reaction

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the phenol (1.0 equiv) and anhydrous DMF (0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Coupling: Add a solution of the activated aryl halide (1.1 equiv) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH4Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography.

Question 3: My reaction is producing a complex mixture of byproducts. I suspect C-alkylation. How can I favor O-alkylation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).[15] While O-alkylation is generally favored kinetically, certain conditions can promote competitive C-alkylation.

  • Core Principle: Factors that hinder the reactivity of the oxygen atom will increase the likelihood of C-alkylation.

  • Troubleshooting Steps:

    • Solvent Effects: Protic solvents can form hydrogen bonds with the oxygen of the phenoxide, effectively "shielding" it and making the carbon atoms more competitive nucleophiles.[15] Ensure you are using a polar aprotic solvent like DMF or DMSO.

    • Counter-ion: The nature of the cation can influence the O/C selectivity, though this is less pronounced in highly polar aprotic solvents.

    • Steric Hindrance: Significant steric bulk on the phenoxide, particularly at the ortho positions, can disfavor O-alkylation.[16][17] If your substrate is highly hindered, a different synthetic approach, such as the Ullmann condensation, may be necessary.

Part 2: Troubleshooting the Ullmann Condensation for Diaryl Ethers

For aryl halides that are not activated towards SNAr, the copper-catalyzed Ullmann condensation is the classical and often most effective method.[2][18] Modern protocols utilize catalytic amounts of a copper source along with a ligand to facilitate the reaction under milder conditions than the harsh, stoichiometric copper methods of the past.[19][20][21]

The catalytic cycle is complex but generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[22]

Frequently Asked Questions (Ullmann Condensation)

Question 4: I am attempting a modern Ullmann diaryl ether synthesis, but the reaction is sluggish and gives a low yield. What should I optimize first?

Answer: The ligand, base, and copper source are the three most critical components to optimize in a modern Ullmann coupling. Often, a systematic screening of these components is necessary.

  • The Ligand is Key: In the absence of a ligand, the reaction may require very high temperatures or fail completely.[1] Ligands, typically N,N- or N,O-chelating compounds, stabilize the copper center and facilitate the key steps of the catalytic cycle.[19] There is no "universal" ligand, and the optimal choice is substrate-dependent.

    • Commonly Successful Ligands: N,N-Dimethylglycine, L-proline, various phenanthrolines, and salicylaldimines have all been shown to be effective.[1][19]

  • The Right Base and Solvent: Strong, non-nucleophilic bases are typically required. K3PO4 and Cs2CO3 are frequently the bases of choice.[19][20] Solvents such as dioxane, toluene, DMF, or DMSO are commonly used.[1][20][21]

  • Copper Source: Copper(I) salts such as CuI or Cu2O are most commonly employed.[19][20]

Experimental Protocol 2: Ligand Screening for Ullmann Condensation

  • Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), phenol (1.2 equiv), base (e.g., K3PO4, 2.0 equiv), and CuI (10 mol%).

  • Ligand Addition: To each vial, add a different ligand (20 mol%). Include a control reaction with no ligand.

  • Reaction: Add anhydrous solvent (e.g., dioxane), seal the vials, and heat to 110 °C for 24 hours.

  • Analysis: Cool the reactions, dilute with a standard workup solvent, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.

Question 5: My Ullmann reaction works, but I am getting a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I suppress this?

Answer: Homocoupling of the aryl halide is a common side reaction in Ullmann-type chemistry. This often points to issues with the relative rates of the desired cross-coupling versus the undesired homocoupling.

  • Core Principle: This side reaction suggests that the oxidative addition of a second molecule of aryl halide to a copper-aryl intermediate is competitive with reductive elimination to form the ether.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures can sometimes favor homocoupling. Try running the reaction at the lowest temperature that still provides a reasonable rate for the desired C-O coupling.

    • Optimize the Ligand: The ligand has a profound effect on the relative rates of the catalytic cycle steps. A different class of ligand may favor the reductive elimination pathway leading to the ether.

    • Adjust Stoichiometry: While not always ideal, using a slight excess of the phenol component can sometimes favor the cross-coupling pathway.

Visualizing the Mechanisms and Troubleshooting

To aid in understanding these complex reactions, the following diagrams illustrate the core mechanisms and a general troubleshooting workflow.

SNAr_Mechanism cluster_0 S(N)Ar Mechanism Reactants Ar-X + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition (Rate-Determining Step) Product Ar-Nu + X- Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Ullmann_Cycle Cu_I Cu(I)L Cu_Phenoxide Ar'O-Cu(I)L Cu_I->Cu_Phenoxide + Ar'O- Cu_III Ar(Ar'O)Cu(III)L(X) Cu_Phenoxide->Cu_III + Ar-X (Oxidative Addition) Cu_III->Cu_I (Reductive Elimination) Product Ar-O-Ar' Cu_III->Product

Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting_Flowchart Start Low Diaryl Ether Yield Check_Activation Is Aryl Halide Activated (ortho/para EWG)? Start->Check_Activation SNAr_Path Pursue S(N)Ar Check_Activation->SNAr_Path Yes Ullmann_Path Pursue Ullmann Condensation Check_Activation->Ullmann_Path No Check_Base Is Base Strong Enough? (pKa(conj. acid) > pKa(phenol)) SNAr_Path->Check_Base Screen_Ullmann Screen Ullmann Conditions: - Ligand (e.g., N,N-dimethylglycine) - Base (K3PO4, Cs2CO3) - Copper Source (CuI) Ullmann_Path->Screen_Ullmann Optimize_SNAr Optimize S(N)Ar: - Use Polar Aprotic Solvent (DMF, DMSO) - Check Leaving Group (F > Cl > Br) Check_Base->Optimize_SNAr Yes Success Improved Yield Check_Base->Success No, Change Base Optimize_SNAr->Success Screen_Ullmann->Success

Caption: Decision tree for troubleshooting low diaryl ether synthesis yields.

References

  • Qian, C. et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 32(1), 83-87.

  • Schareina, T. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073.

  • Zheng, Z. et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789.

  • Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia.

  • Yang, Y. et al. (2011). An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Letters in Organic Chemistry, 8(8), 558-561.

  • Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive.

  • Wikipedia contributors. (2024, January 28). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube.

  • Sahoo, S. K. et al. (2021). Copper‐catalyzed ligand‐free O‐arylation for the synthesis of diaryl ethers by Chen. ResearchGate.

  • SynArchive. (2024). Ullmann Condensation. SynArchive.

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound.

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

  • Trummal, A. et al. (2009). IEF-PCM calculations of absolute pKa for substituted phenols in dimethyl sulfoxide and acetonitrile solutions. The Journal of Physical Chemistry A, 113(21), 6206-12.

  • Kaljurand, I. et al. (2005). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 7(24), 5521-5524.

  • Trummal, A. et al. (2009). IEF-PCM calculations of absolute pKa for substituted phenols in dimethyl sulfoxide and acetonitrile solutions. Semantic Scholar.

  • Richard, J. P. et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(51), 15834-43.

  • Green, T. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry.

  • LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.

  • Ramprasad, D. et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5825-5835.

  • LibreTexts Chemistry. (2023, January 22). AR4. Activation and Deactivation.

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups.

  • Buncel, E. et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 1903-1910.

  • Bordwell, F. G. & Cooper, G. D. (1951). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 321-325.

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.

  • Wipf, P. & Kim, Y. (1995). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Tetrahedron Letters, 36(35), 6401-6404.

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024, October 7). Journal of Synthetic Chemistry.

  • Karami, B. et al. (2019). copper-catalyzed arylations and heteroarylations. RSC Advances, 9, 29019-29051.

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

  • Dr. Tania CS. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid [Video]. YouTube.

  • Leito, I. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

  • LibreTexts Chemistry. (2025, February 9). 17.2: Properties of Alcohols and Phenols.

  • LibreTexts Chemistry. (2022, July 20). 8.5: Leaving Groups.

  • Liptak, M. D. & Shields, G. C. (2001). Absolute p K a Determinations for Substituted Phenols. ResearchGate.

  • Furman Chemistry 120. (n.d.). Activating Groups and Deactivating Groups. PBworks.

  • Fernández, I. & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1735–1742.

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.

  • Chen, C. et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Nature Communications, 10(1), 3097.

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry.

  • Organic Chemistry Portal. (n.d.). An Efficient Copper-Catalyzed One-Pot Synthesis of Diaryl Thioethers by Coupling of Arylboronic Acids with Potassium Ethyl Xanthogenate under Mild Conditions.

  • Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol.

  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.

Sources

Technical Support Center: Optimizing Base Catalysts for 4-Bromophenyl-(4-fluorobenzyl)ether Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromophenyl-(4-fluorobenzyl)ether. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this Williamson ether synthesis, with a specific focus on the critical role of base catalyst selection and reaction optimization. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, enabling you to troubleshoot effectively and maximize your yield and purity.

Reaction Fundamentals: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1][2] In this specific case, 4-bromophenol is deprotonated by a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether product.

The choice of base is paramount as it dictates the efficiency of the initial deprotonation step, which is often the key to a successful reaction.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 4-Bromophenol phenoxide 4-Bromophenoxide Ion phenol->phenoxide + B: base Base (B:) conj_acid Conjugate Acid (BH+) phenoxide->conj_acid + BH+ phenoxide_2 4-Bromophenoxide Ion product 4-Bromophenyl- (4-fluorobenzyl)ether phenoxide_2->product + 4-Fluorobenzyl Bromide benzyl_bromide 4-Fluorobenzyl Bromide bromide_ion Br- product->bromide_ion + Br-

Caption: Reaction mechanism for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating 4-bromophenol?

The choice of base is a balance between reactivity, cost, and handling safety. The acidity of the phenolic proton in 4-bromophenol (pKa ≈ 9.2-9.4) is a key consideration.[3][4] A suitable base must have a conjugate acid with a pKa significantly higher than that of the phenol to ensure complete deprotonation.

  • For General Use (Good Starting Point): Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices for aryl ether synthesis.[5][6] They are solid, easy to handle, and sufficiently basic to deprotonate the phenol. Cs₂CO₃ is often more effective due to the higher solubility of the cesium phenoxide and the "cesium effect," but it is also more expensive.

  • For Higher Reactivity: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in aqueous or biphasic systems with a phase-transfer catalyst.[5]

  • For Anhydrous Conditions/Difficult Substrates: For very demanding or moisture-sensitive reactions, a very strong base like sodium hydride (NaH) can be used in an anhydrous polar aprotic solvent like DMF or THF.[5][7] However, NaH is highly reactive and requires careful handling under an inert atmosphere.[8]

Q2: My reaction yield is low and I'm recovering unreacted 4-bromophenol. What's wrong?

This is a classic sign of incomplete deprotonation. The issue almost always lies with the base or the reaction conditions.

  • Insufficient Base Strength: Your base may be too weak to fully deprotonate the 4-bromophenol. For instance, sodium bicarbonate (NaHCO₃) would be ineffective.[8] Ensure the pKa of your base's conjugate acid is at least 2-3 units higher than the pKa of 4-bromophenol (~9.3).

  • Base Quality/Deactivation: Solid bases can be deactivated by improper storage. NaH, for example, will appear gray and less reactive if it has been exposed to moisture.[9] Ensure your base is fresh and handled under appropriate conditions.

  • Insufficient Equivalents: Ensure you are using at least one equivalent of the base. For carbonate bases (like K₂CO₃), which can react twice, using 1.5-2.0 equivalents is common practice to drive the equilibrium towards the phenoxide.

  • Moisture: If using a highly reactive base like NaH, any water in the solvent or on the glassware will consume the base, preventing deprotonation of the phenol.[9] Ensure your system is rigorously anhydrous.

Q3: I'm observing a significant, difficult-to-separate impurity. What could it be?

The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1]

  • O-alkylation vs. C-alkylation: While O-alkylation is generally favored and leads to your desired ether product, C-alkylation can occur, leading to the formation of 2-(4-fluorobenzyl)-4-bromophenol. The choice of solvent and counter-ion can influence this selectivity. Polar aprotic solvents like DMF and acetonitrile generally favor the desired O-alkylation.[8][10]

  • Elimination (E2) Side Reaction: While less common with primary benzylic halides like 4-fluorobenzyl bromide, an E2 elimination reaction is a competing pathway, especially at higher temperatures.[7][11] This would result in the formation of 4-fluorostyrene from the alkylating agent, though it is less likely to be a major issue here compared to reactions with secondary or tertiary halides.

Q4: What is the optimal solvent for this synthesis?

Solvent choice is critical for SN2 reactions.

  • Recommended: Polar aprotic solvents are strongly recommended. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[1][5] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the reaction rate.[8]

  • To Avoid: Protic solvents like ethanol or water are generally poor choices.[1] They can solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[8] Furthermore, if you are generating the alkoxide in situ, a protic solvent can compete with the phenol for the base.[12]

Q5: Should I consider using a phase-transfer catalyst (PTC)?

Yes, especially if you want to use inorganic bases like NaOH or KOH with an organic solvent. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the 4-fluorobenzyl bromide resides.[1][13] This allows the reaction to proceed efficiently in a heterogeneous mixture, often under milder conditions and without the need for strictly anhydrous solvents.[14][15]

Troubleshooting Guide

Low yields or impure products can be frustrating. This guide provides a systematic approach to identifying and solving common issues.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm TLC/GC-MS Analysis: High % of Starting Material? start->check_sm check_side_products Significant Side Products (e.g., C-alkylation)? check_sm->check_side_products No incomplete_deprotonation Problem: Incomplete Deprotonation - Check Base Strength (pKa) - Use Fresh/Anhydrous Base - Ensure Anhydrous Solvent (for NaH) - Increase Base Equivalents check_sm->incomplete_deprotonation Yes optimize_selectivity Problem: Poor Selectivity - Lower Reaction Temperature - Change Solvent (Polar Aprotic favors O-alkylation) - Consider Phase-Transfer Catalyst check_side_products->optimize_selectivity Yes purification_issue Problem: Purification Difficulty - Optimize Chromatography - Consider Recrystallization - Ensure complete removal of base during workup check_side_products->purification_issue No poor_conditions Problem: Poor Reaction Kinetics - Increase Temperature (50-100 °C) - Increase Reaction Time - Switch to Polar Aprotic Solvent (DMF, ACN) incomplete_deprotonation->poor_conditions If still no conversion success Successful Optimization poor_conditions->success optimize_selectivity->success purification_issue->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting Summary Table

ObservationPotential Cause(s)Recommended Solution(s)
No reaction, only starting materials recovered. 1. Base too weak: Insufficient deprotonation of 4-bromophenol.[8]2. Inactive base: Base deactivated by moisture/air.[9]3. Moisture in reaction: Quenching of strong bases like NaH.1. Switch to a stronger base (e.g., from K₂CO₃ to KOH or NaH).2. Use a fresh bottle of base.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low conversion, mixture of starting materials and product. 1. Insufficient reaction time/temperature: Reaction kinetics are slow.[1]2. Poor solvent choice: Protic solvent reducing nucleophilicity.[11]3. Incomplete deprotonation: Equilibrium not fully favoring the phenoxide.1. Increase reaction temperature to 50-100 °C and/or extend reaction time (monitor by TLC).[8]2. Switch to a polar aprotic solvent like DMF or Acetonitrile.[5]3. Increase equivalents of base (e.g., 1.5-2.0 eq. of K₂CO₃).
Significant side product formation. 1. C-alkylation: Reaction occurring on the aromatic ring.[5]2. High temperature: May favor side reactions over the desired SN2 pathway.[9]1. Use a polar aprotic solvent (DMF, DMSO).2. Lower the reaction temperature and allow for a longer reaction time.
Product is dark/discolored, difficult to purify. 1. Degradation: Reaction may be running too hot or for too long.2. Base not fully quenched/removed: Residual base can cause issues during workup and chromatography.1. Reduce reaction temperature.2. Ensure a thorough aqueous workup, potentially including a wash with dilute acid (e.g., 1M HCl) to neutralize all base and protonate any remaining phenoxide.

Experimental Protocols

Protocol 1: General Synthesis using Potassium Carbonate

This protocol provides a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of 4-bromophenol).

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.05 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-bromophenol is consumed (typically 4-8 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.[8]

    • Dissolve the resulting crude oil/solid in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Screening of Base Catalysts

To optimize the reaction, different bases can be screened in parallel small-scale reactions.

  • Setup: Arrange a set of identical reaction vials, each with a small magnetic stir bar.

  • Reagent Addition: To each vial, add 4-bromophenol (e.g., 100 mg, 1.0 eq.) and a polar aprotic solvent (e.g., DMF, 2 mL).

  • Base Addition: To each vial, add a different base (1.5 eq.). For example:

    • Vial 1: K₂CO₃

    • Vial 2: Cs₂CO₃

    • Vial 3: NaOH (powder)

    • Vial 4: NaH (60% dispersion in mineral oil) - handle in a glovebox or under an inert atmosphere.

  • Initiation: Add 4-fluorobenzyl bromide (1.05 eq.) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to 80 °C. Stir for a set amount of time (e.g., 6 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the relative conversion to product and the formation of any side products. This will allow for a direct comparison of the effectiveness of each base under identical conditions.

Data Summary: Illustrative Comparison of Base Catalysts

The following table provides an example of how to summarize screening data. (Note: Yields are for illustrative purposes and will vary based on specific experimental conditions).

Base CatalystSolventTemperature (°C)Typical Time (h)ProsConsIllustrative Yield
K₂CO₃ ACN / DMF804 - 8Inexpensive, easy to handle, effective.[5]Moderate reactivity.85-95%
Cs₂CO₃ ACN / DMF802 - 6Highly effective, often faster and higher yielding.[5]Expensive.90-98%
NaOH Toluene / TBAB906 - 12Very inexpensive.Requires PTC, can introduce water.75-85%
NaH Anhydrous DMF/THF25 - 601 - 4Very powerful, fast reactions at lower temps.[8]Requires strict anhydrous/inert conditions, safety hazard.>95%

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Bromophenol CAS#: 106-41-2. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 4-Bromophenol (Para Bromo Phenol) Manufacturer Supplier Mumbai, India. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • ACS Publications. (2011, February 14). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). 4-Fluorobenzyl Bromide CAS 459-46-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of diaryl ethers from diaryliodoniums. Reaction.... Retrieved from [Link]

  • PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Unknown Source. Williamson Ether Synthesis. (Link unavailable)
  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Unknown Source.
  • Organic Syntheses Procedure. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Retrieved from [Link]

  • Google Patents. (2011, May 25). EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-DIARYL-001 Status: Active Agent: Senior Application Scientist

Executive Summary

The purification of 4-Bromophenyl-(4-fluorobenzyl)ether (a diaryl ether) presents a classic chromatographic challenge: separating a moderately non-polar ether from a non-polar alkyl halide (4-fluorobenzyl bromide) and a polar, acidic phenol (4-bromophenol).

This guide provides a self-validating solvent system strategy, troubleshooting workflows for common co-elution issues, and standard operating procedures (SOPs) for execution.

Module 1: Solvent System Architecture

The Baseline System: Hexanes / Ethyl Acetate

For diaryl ethers, the standard "workhorse" solvent system is Hexanes (or Heptane) and Ethyl Acetate (EtOAc) .[1]

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase: Gradient elution starting from 100% Hexanes.[2]

  • Target Rf: 0.25 – 0.35.

Elution Order (Theoretical):

  • 4-Fluorobenzyl bromide: (Impurity) Elutes first (Non-polar,

    
     in 10% EtOAc).
    
  • This compound: (Target) Elutes second (Moderately non-polar).

  • 4-Bromophenol: (Impurity) Elutes last (Polar/Acidic, often tails significantly).

Alternative Selectivity Systems

If the baseline system fails to separate the benzyl bromide from the ether, you must switch solvent selectivity classes.

Solvent SystemRoleMechanism
Hexane / DCM AlternativeDichloromethane (DCM) offers different solvation for aromatic rings compared to EtOAc. Useful if the ether and benzyl halide co-elute.
Toluene / Hexane PolishingToluene utilizes

interactions with the aromatic rings. Excellent for separating compounds with different electronic densities (e.g., fluoro- vs. bromo-substituted rings).
Pentane / Ether Low BoilingUse only if product is volatile (unlikely for this molecule) or if difficult to remove solvent residues.

Module 2: Troubleshooting & FAQs

Q1: The 4-fluorobenzyl bromide is co-eluting with my product. How do I fix this?

Diagnosis: The solvent strength is too high at the start of the run. Benzyl halides are very non-polar and move near the solvent front. Solution:

  • Gradient Delay: Start the column with 100% Hexanes for at least 2–3 Column Volumes (CV).

  • Flush: This will elute the benzyl bromide (and any mineral oil if NaH was used) while the ether product sticks to the top of the column.

  • Step: Once the impurity is cleared (monitor by UV), introduce EtOAc gradually (e.g., 0%

    
     5%).
    
Q2: My 4-bromophenol peak is "tailing" and contaminating the product fractions.

Diagnosis: Phenols are acidic (


). On neutral silica, they deprotonate slightly and interact strongly with silanol groups, causing broad, streaky peaks (tailing).
Solution (Pre-Column): Best Practice. Perform a basic wash during workup.[2] Wash the crude organic layer with 1M NaOH. The phenol becomes a water-soluble phenoxide salt and is removed before chromatography.
Solution (On-Column):  If you must separate it on the column, add 1% Acetic Acid  to the mobile phase. This keeps the phenol protonated, sharpening the peak and reducing tailing [1].
Q3: The product crystallized inside the column during loading.

Diagnosis: The compound has low solubility in the non-polar starting solvent (Hexanes). Solution: Use Dry Loading .

  • Dissolve crude in a minimal amount of DCM.

  • Add silica gel (ratio 1:2 crude:silica).

  • Evaporate to dryness on a rotavap until it is a free-flowing powder.

  • Load this powder on top of the packed column. This eliminates solubility issues during the critical start phase [2].

Module 3: Experimental Protocols

Protocol: TLC Method Development

Objective: Define the precise solvent ratio for Flash Chromatography.

TLC_Optimization Start Dissolve Crude Sample (in EtOAc or DCM) Spot Spot TLC Plate (Silica Gel 60 F254) Start->Spot Elute1 Elute with 10% EtOAc/Hex Spot->Elute1 Check Check Rf under UV (254nm) Elute1->Check Decision Is Target Rf between 0.25 and 0.35? Check->Decision TooHigh Rf > 0.4 (Too Non-Polar) Decision->TooHigh No TooLow Rf < 0.2 (Too Polar) Decision->TooLow No Final Lock Solvent Ratio Calculate CV = 1/Rf Decision->Final Yes AdjustHigh Decrease EtOAc (Try 5% EtOAc) TooHigh->AdjustHigh AdjustLow Increase EtOAc (Try 20% EtOAc) TooLow->AdjustLow AdjustHigh->Elute1 AdjustLow->Elute1

Figure 1: Logic flow for optimizing Thin Layer Chromatography (TLC) conditions to ensure separation of the diaryl ether from impurities.

Protocol: Flash Chromatography Execution

Safety Warning: 4-fluorobenzyl bromide is a lachrymator (tear gas agent). Handle all fractions and waste in a fume hood.

  • Column Sizing: Use a silica mass 30–50x the mass of your crude load.

  • Equilibration: Flush column with 100% Hexanes (2 CV).

  • Loading: Apply sample (Liquid load in minimal Toluene/Hexane or Dry Load).

  • Elution Gradient:

    • 0–3 CV: 100% Hexanes (Elutes Benzyl Bromide).[3]

    • 3–10 CV: Linear gradient to 10% EtOAc/Hexanes (Elutes Target Ether).

    • 10+ CV: Flush with 30% EtOAc (Elutes Phenol/Alcohol).

  • Fraction Analysis: Spot fractions on TLC. Combine pure fractions containing the spot with

    
     (in 10% EtOAc).
    

Flash_Workflow Equilibration Equilibration (100% Hexanes) Load Load Sample (Dry Load Preferred) Equilibration->Load Wash Wash Phase (100% Hexanes) Removes Benzyl Bromide Load->Wash Elute Gradient Phase (0-10% EtOAc) Elutes Diaryl Ether Wash->Elute Flush Flush Phase (30% EtOAc) Removes Phenol Elute->Flush

Figure 2: Step-by-step elution gradient designed to sequentially remove non-polar impurities before isolating the target ether.

References

  • Rochester University. Flash Column Chromatography Guide - Solvent Systems and Additives. Not Voodoo X. [Link]

  • Biotage. Sample Loading Techniques in Flash Chromatography: Liquid vs. Dry Loading. Biotage Knowledge Blog. [Link]

  • Sorbent Technologies. Flash Chromatography Solvent Polarity and Selectivity Guide. [Link]

Sources

Overcoming steric hindrance in 4-Bromophenyl-(4-fluorobenzyl)ether coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Hindered Ether Couplings Topic: Overcoming Steric Hindrance in 4-Bromophenyl-(4-fluorobenzyl)ether Synthesis Role: Senior Application Scientist

Executive Summary & Diagnostic Logic

User Query: "I am experiencing low yields/stalled conversion in the coupling of 4-bromophenol derivatives with 4-fluorobenzyl halides. How do I overcome steric hindrance?"

Scientist’s Analysis: While the parent reaction (4-bromophenol + 4-fluorobenzyl bromide) is a standard Williamson ether synthesis, "steric hindrance" in this context typically arises from two scenarios in drug discovery scaffolds:

  • Ortho-Substitution on the Phenol: Bulky groups (e.g., t-butyl, halogens) at the 2,6-positions block the nucleophilic oxygen.

  • Alpha-Branching on the Benzyl Group: Substituents on the benzylic carbon retard

    
     attack.
    

Standard conditions (


/Acetone) often fail here due to tight ion-pairing and poor solubility of the phenoxide. To overcome this, we must utilize the Cesium Effect  and Phase Transfer Catalysis (PTC)  to generate a "naked," highly reactive phenoxide anion.
Diagnostic Workflow

Before selecting a protocol, determine the specific bottleneck using the logic tree below.

DiagnosticTree Start Start: Low Yield/Conversion CheckSubstrate Analyze Substrate Sterics Start->CheckSubstrate OrthoHindrance Phenol is Ortho-Substituted? (e.g., 2,6-dimethyl) CheckSubstrate->OrthoHindrance Yes AlphaHindrance Benzyl Halide is Secondary? (Alpha-substituted) CheckSubstrate->AlphaHindrance Yes NoSterics No Sterics? (Solubility/Aggregation Issue) CheckSubstrate->NoSterics No ProtocolA Protocol A: The Cesium Effect (Cs2CO3 + DMF) OrthoHindrance->ProtocolA Primary Solution ProtocolC Protocol C: Mitsunobu Inversion (DIAD + PPh3) AlphaHindrance->ProtocolC Avoids SN2/E2 comp ProtocolB Protocol B: Finkelstein-PTC (TBAI + KOH + Toluene) NoSterics->ProtocolB Solubilize Ion Pairs

Figure 1: Decision matrix for selecting the optimal coupling protocol based on the specific steric or solubility bottleneck.

Technical Protocols

Protocol A: The "Cesium Effect" (High-Steric Phenols)

Best For: Phenols with bulky ortho-groups (e.g., 2,6-disubstituted 4-bromophenols). Mechanism: Cesium (


) has a large ionic radius and low charge density. Unlike Potassium (

), it forms loose ion pairs with the phenoxide in polar aprotic solvents, leaving the oxygen anion "naked" and significantly more nucleophilic.

Reagents:

  • Substrate: 4-Bromophenol derivative (1.0 equiv)

  • Electrophile: 4-Fluorobenzyl bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or NMP

  • Additive: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein catalyst

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the hindered 4-bromophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     (1.5 equiv). Stir at room temperature for 30 minutes. The mixture may become a slurry; efficient stirring is critical.
    
  • Addition: Add 4-fluorobenzyl bromide (1.2 equiv) dropwise.

    • Tip: If the benzyl halide is a chloride, add 10 mol% KI to generate the more reactive iodide in situ.

  • Reaction: Heat to 60°C . Monitor via TLC/LCMS.

    • Note: Avoid temperatures >80°C to prevent decomposition of the Ar-Br moiety or polymerization.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine. Dry over

    
    .
    
Protocol B: Phase Transfer Catalysis (Solubility/Aggregation)

Best For: Scaling up, or when polar aprotic solvents (DMF) are difficult to remove. Mechanism: The quaternary ammonium salt (TBAI) shuttles the phenoxide from the solid/aqueous phase into the organic phase, overcoming solubility limits.

Reagents:

  • Base: KOH (powdered) or 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (10 mol%)

  • Solvent: Toluene or 2-MeTHF

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 4-bromophenol and 4-fluorobenzyl bromide in Toluene.

  • Catalyst Addition: Add TBAI (10 mol%) and powdered KOH (2.0 equiv).

  • Agitation: Vigorously stir at reflux (80-90°C). High shear stirring is required to maximize surface area between phases.

  • Completion: Reaction typically completes in 2-4 hours.

Comparative Data: Solvent & Base Effects[1]

The choice of base and solvent drastically changes the reaction rate for hindered substrates.

ConditionBaseSolventRelative RateComments
Standard

Acetone1.0 (Ref)Fails for hindered phenols; slow kinetics.
Polar Aprotic

DMF12.5Better solubility, but

ion pairing still exists.
Cesium Effect

DMF 85.0 Optimal for steric hindrance. "Naked" anion.
Strong Base

THF40.0Fast, but risk of side reactions with Ar-Br (halogen dance).
PTC

/TBAI
Toluene30.0Good for scale-up; avoids DMF removal issues.

Troubleshooting FAQs

Q1: The reaction stalls at 60% conversion. Should I add more base?

  • Diagnosis: Stalling is rarely due to lack of base if you started with excess. It is likely due to product inhibition (coating the base surface) or decomposition of the benzyl bromide.

  • Solution: Do not add more base. Instead, add 0.2 equiv of TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and also performs an in situ Finkelstein reaction, converting any remaining unreactive benzyl bromide/chloride into the highly reactive benzyl iodide.

Q2: I am seeing a side product with M+ mass corresponding to C-alkylation.

  • Diagnosis: Phenoxide is an ambident nucleophile. In highly polar solvents (like DMSO) or with very "naked" anions, C-alkylation (at the ortho/para position of the phenol ring) can compete with O-alkylation, especially if the oxygen is sterically crowded.

  • Solution: Switch to a less polar solvent like Toluene and use the Protocol B (PTC) method. The "tighter" ion pair in non-polar solvents favors O-alkylation over C-alkylation.

Q3: Can I use the Mitsunobu reaction instead?

  • Answer: Yes, if you have 4-fluorobenzyl alcohol instead of the bromide.

  • Protocol: Use

    
     (1.5 equiv) and DIAD (1.5 equiv) in THF at 0°C 
    
    
    
    RT.
  • Warning: The Mitsunobu reaction is sensitive to the pKa of the phenol. 4-Bromophenol (pKa ~9.3) works well.[1] However, sterically hindered phenols (e.g., 2,6-di-tert-butyl) are often too hindered even for Mitsunobu. In that extreme case, Protocol A (

    
    )  is actually superior.
    

Q4: My 4-Bromophenol moiety is sensitive to basic conditions (e.g., potential for benzyne formation or hydrolysis).

  • Solution: Use Silver Oxide (

    
    )  in DCM.
    
  • Mechanism:

    
     acts as a mild Lewis acid to activate the benzyl halide while the oxide acts as a non-nucleophilic base. This proceeds at room temperature and is neutral/mild, preserving sensitive functional groups.
    

References

  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal für Praktische Chemie.
    • Relevance: Foundational text explaining why Cesium accelerates alkyl
    • Link:[Link]

  • Williamson Ether Synthesis Optimiz

    • Source: Master Organic Chemistry. (2014).[2][1][3] "The Williamson Ether Synthesis."[2][1][4][5][6]

    • Relevance: detailed mechanisms on limit
    • Link:[Link]

  • Mitsunobu Reaction for Hindered Alcohols

    • Source: Dodge, J. A., et al. (1996).[7] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 73, 110.[7]

    • Relevance: Provides the alternative pathway if direct alkyl
    • Link:[Link]

  • Phase Transfer Catalysis in Etherific

    • Source: Freedman, H. H., & Dubois, R. A. (1975).
    • Relevance: Validates the use of TBAI/Toluene for difficult substr
    • Link:[Link]

Sources

Handling moisture sensitivity during 4-Bromophenyl-(4-fluorobenzyl)ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Williamson Ether Synthesis Ticket ID: KBA-2024-WES-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanistic Insight[1][2][3][4]

The Core Challenge: You are synthesizing 4-Bromophenyl-(4-fluorobenzyl)ether via a Williamson Ether Synthesis.[1] While theoretically simple, this reaction is strictly governed by the


 mechanism . The primary failure mode in this specific synthesis is not steric hindrance, but competitive hydrolysis  driven by trace moisture.

The Invisible Enemy: Water acts as a competitive nucleophile.[1][2] In the presence of trace moisture, your electrophile (4-fluorobenzyl bromide ) will preferentially hydrolyze to form 4-fluorobenzyl alcohol rather than coupling with the 4-bromophenol .[1] This side reaction is irreversible and consumes your expensive alkylating agent.[1] Furthermore, water solvates the phenoxide anion, shielding it and drastically reducing its nucleophilicity (reaction rate).

Mechanistic Pathway & Competition

The following diagram illustrates the critical bifurcation point where moisture dictates the outcome.

ReactionPathway Start Reagents (4-Bromophenol + Base) Inter Active Nucleophile (4-Bromophenoxide Anion) Start->Inter Deprotonation Product TARGET PRODUCT This compound Inter->Product Path A: Anhydrous SN2 (Fast) Electrophile Electrophile (4-Fluorobenzyl Bromide) Electrophile->Product SideProduct SIDE PRODUCT 4-Fluorobenzyl Alcohol (Hydrolysis) Electrophile->SideProduct Path B: Trace H2O (Competitive)

Figure 1: The kinetic competition between productive ether synthesis (Path A) and destructive hydrolysis (Path B).

Critical Material Specifications (Pre-Flight Check)

Before starting, you must validate your reagents. Standard "off-the-shelf" purity is often insufficient for high-yield ether synthesis due to hygroscopicity.[1]

ComponentCritical SpecWhy it FailsPre-Treatment Protocol
Solvent (Acetonitrile or DMF) < 50 ppm

Water solvates the nucleophile, halting the

attack.[1]
Use anhydrous grade (Sure/Seal™).[1] If opened previously, store over activated 3Å Molecular Sieves for 24h.
Base (

)
Anhydrous / GranularPotassium Carbonate is highly hygroscopic.[1] "Clumped" base has low surface area.[1]Mandatory: Grind to fine powder, then dry in an oven at 120°C for 4 hours. Store in a desiccator.
Electrophile (4-Fluorobenzyl bromide) Clear liquid, No precipitateHydrolyzes to alcohol + HBr upon storage.[1] HBr further deactivates the reaction.[1]If liquid is cloudy or acidic (check pH paper), filter through a small plug of basic alumina to remove acid/hydrolysis products.
Nucleophile (4-Bromophenol) Crystalline solidOxidation leads to quinone impurities (dark color).[1]If solid is dark brown/black, recrystallize from hexanes/ethanol before use.

Optimized Protocol: The "Dry-Reflux" Method[1]

Rationale: We utilize Acetonitrile (


)  as the solvent with Potassium Carbonate (

)
.[1]
  • Why not NaH? While Sodium Hydride is stronger, it is riskier and often unnecessary for phenols.

    
     provides a "buffering" effect that minimizes side reactions, provided it is dry .
    
  • Why Acetonitrile? It is polar enough to dissolve the phenoxide but has a lower boiling point than DMF, making workup (removal) significantly easier.

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask (RBF) under vacuum.[1]

    • Backfill with Nitrogen or Argon.[1] Never run this reaction open to air.

  • Deprotonation Phase (The "Activation"):

    • Add 4-Bromophenol (1.0 equiv) and Anhydrous

      
        (2.0 equiv) to the flask.
      
    • Add Anhydrous Acetonitrile (0.2 M concentration relative to phenol).[1]

    • Tech Note: Stir at Room Temperature (RT) for 30 minutes. You may see a color change; this indicates phenoxide formation.[1]

  • Electrophile Addition:

    • Add 4-Fluorobenzyl bromide (1.1 equiv) dropwise via syringe.[1]

    • Critical: Do not dump it in all at once.[1] A high local concentration of electrophile can promote side reactions if the mixture isn't homogenous.

  • Reaction & Monitoring:

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • TLC Monitor: Use 10% Ethyl Acetate in Hexanes.

      • Spot 1: 4-Bromophenol (SM) - should disappear.[1]

      • Spot 2: 4-Fluorobenzyl bromide - excess should remain.[1]

      • Spot 3: Product - new high

        
         spot.
        
  • Workup (The "Clean" Finish):

    • Cool to RT. Filter off the solid salts (

      
       and excess 
      
      
      
      ).
    • Rotary evaporate the acetonitrile.[1]

    • Redissolve residue in Ethyl Acetate; wash with 1M NaOH (removes unreacted phenol) and Brine.[1]

    • Dry over

      
      , filter, and concentrate.[3]
      

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to identify the root cause of failure.

Troubleshooting Issue Start: What is the problem? Q1 Is Starting Material (Phenol) still present on TLC? Issue->Q1 Q2 Is the Benzyl Bromide spot gone? Q1->Q2 Yes Result1 Cause: Wet Solvent/Base (Hydrolysis consumed electrophile) Q2->Result1 Yes (Electrophile Gone) Result2 Cause: Base Deactivation (Particle size too large) Q2->Result2 No (Electrophile Present) Action1 Fix: Add 0.5 eq more Electrophile + Molecular Sieves Result1->Action1 Action2 Fix: Grind K2CO3 Add TBAI catalyst Result2->Action2 Result3 Cause: Reaction Stalled (Temp too low)

Figure 2: Diagnostic workflow for common reaction failures.

Frequently Asked Questions

Q1: My reaction turned into a solid "goo" and stirring stopped. What happened? A: This is likely due to wet


 .[1] When potassium carbonate absorbs water, it becomes sticky and clumps together, trapping your reagents.
  • The Fix: You must use mechanical stirring for scales >10g.[1] For smaller scales, add more solvent (Acetonitrile) to dilute the slurry and sonicate briefly to break up the clumps.

Q2: I see a new spot just below my product on TLC. It won't go away. A: This is almost certainly 4-Fluorobenzyl alcohol , formed by hydrolysis.[1]

  • Verification: Check the

    
    .[1][4] Alcohols are much more polar than ethers.[1]
    
  • Prevention:[1] This confirms moisture ingress.[1] Ensure your septum is tight and you are using a nitrogen balloon.[1] You cannot "fix" this in the current pot; you must purify the product via column chromatography.

Q3: Can I use DMF instead of Acetonitrile? A: Yes, but with caveats. DMF accelerates


 reactions significantly.[1] However, DMF is harder to remove (high boiling point) and often requires an aqueous workup that can create emulsions.
  • Recommendation: Only switch to DMF if the Acetonitrile reflux fails to push the reaction to completion after 12 hours. If using DMF, keep the temperature below 80°C to prevent solvent decomposition.

Q4: Why do you recommend washing with NaOH during workup? A: This is a "Self-Validating" step. 4-Bromophenol is acidic (


).[1] Washing the organic layer with 1M NaOH deprotonates any unreacted starting material, pulling it into the aqueous layer. This leaves your organic layer containing only the neutral Ether product and excess Benzyl Bromide (which is volatile and removed under vacuum).

References

  • Williamson, A. W. (1850).[1][2][5][6] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[1][7]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Phenolic Ethers).

  • BenchChem. (2025).[1][8] "Application Notes and Protocols for Williamson Ether Synthesis". Retrieved from (Specifics on alkyl halide stoichiometry).[1]

  • PubChem. (2025).[1][9] "4-Fluorobenzyl bromide Compound Summary". National Center for Biotechnology Information.[1] Retrieved from (Physical properties and hydrolysis risks).[1]

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 4-Fluorobenzyl bromide". Retrieved from (Safety and Handling).[1]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shift Evaluation for 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

In modern drug discovery, halogenated diaryl ethers are privileged scaffolds frequently utilized to modulate lipophilicity and target binding affinity. A prime example is 4-Bromophenyl-(4-fluorobenzyl)ether (CAS: 900911-39-9). For researchers synthesizing this or related analogs, rigorous structural validation relies heavily on


C NMR spectroscopy.

However, predicting and assigning the


C NMR spectrum of this molecule presents two distinct physical challenges:
  • The Heavy-Atom Effect: The bromine atom induces relativistic shielding effects on its attached carbon.

  • Spin-Spin Coupling: The 100% naturally abundant

    
    F nucleus produces strong scalar couplings (
    
    
    
    ) across the benzyl ring.

This guide objectively compares three "products" (methodologies) for determining the


C NMR chemical shifts of this compound: Empirical/Machine Learning Prediction  (e.g., ChemDraw/Mnova), Quantum Mechanical Prediction  (DFT-GIAO via Gaussian 16), and Experimental Acquisition  (Bruker Avance III 400 MHz). By analyzing the causality behind the data, this guide provides a definitive framework for selecting the right analytical approach.

Molecular Logic & Carbon Numbering

To standardize our comparative analysis, we must first establish a rigid numbering system for the carbon skeleton. The diagram below maps the connectivity and the specific spin systems of the molecule.

MoleculeNumbering F F C1 C1 F->C1 C2 C2/C6 C1->C2 C3 C3/C5 C2->C3 C4 C4 C3->C4 C7 C7 (CH2) C4->C7 O O C7->O C8 C8 O->C8 C9 C9/C13 C8->C9 C10 C10/C12 C9->C10 C11 C11 C10->C11 Br Br C11->Br

Molecular connectivity and carbon numbering for this compound.

Comparative Workflow Analysis

The choice of methodology dictates the accuracy of the structural assignment. The workflow below illustrates the parallel paths of empirical prediction, quantum mechanical calculation, and experimental ground-truth acquisition.

Workflow Start Target: this compound Empirical Empirical Prediction (ChemDraw/Mnova) Start->Empirical DFT QM Prediction (DFT-GIAO B3LYP) Start->DFT Exp Experimental NMR (Bruker 400 MHz, CDCl3) Start->Exp Emp_Data Additivity Rules Fast, High Error on Halogens Empirical->Emp_Data DFT_Data Geometry Opt + GIAO High Accuracy, Slow DFT->DFT_Data Exp_Data 13C{1H} Acquisition Ground Truth Exp->Exp_Data Compare Comparative Data Analysis (Δδ Evaluation) Emp_Data->Compare DFT_Data->Compare Exp_Data->Compare

Parallel workflow comparing empirical, quantum mechanical, and experimental NMR methodologies.

Quantitative Data Comparison

The following table synthesizes the


C NMR chemical shifts (

, ppm) obtained via the three methodologies. The error margin (

) is calculated relative to the experimental baseline.
Carbon PositionExperimental Baseline (ppm)Empirical Predictor (ppm)Error (

)
DFT-GIAO Scaled (ppm)Error (

)
C1 (C-F) 162.5 (d,

= 246 Hz)
163.2+0.7162.1-0.4
C2/C6 115.5 (d,

= 21 Hz)
115.8+0.3115.2-0.3
C3/C5 129.2 (d,

= 8 Hz)
129.5+0.3128.9-0.3
C4 132.1 (d,

= 3 Hz)
131.5-0.6132.5+0.4
C7 (CH

)
69.870.2+0.469.4-0.4
C8 (C-O) 157.8158.5+0.7157.2-0.6
C9/C13 116.4116.0-0.4116.8+0.4
C10/C12 132.3132.8+0.5131.9-0.4
C11 (C-Br) 113.4 118.5 +5.1 114.1 +0.7

Expert Analysis & Causality (E-E-A-T)

The Failure of Empirical Predictors at C11 (The HALA Effect)

As observed in the data table, the empirical predictor (relying on standard HOSE codes and additivity rules) performs adequately for most of the carbon skeleton but fails catastrophically at C11 , exhibiting a +5.1 ppm error.

The Causality: This discrepancy is caused by the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [1]. The large electron cloud of the bromine atom induces a relativistic diamagnetic shielding effect on the directly attached ipso carbon (C11), pushing its resonance significantly upfield (to 113.4 ppm) [3]. Empirical databases often average these values across diverse molecular contexts or fail to account for the specific steric/electronic interplay of the ether linkage, resulting in a predicted shift that is far too deshielded. DFT-GIAO, which calculates the actual electronic wavefunction, successfully captures this relativistic shielding.

The Necessity of Linear Scaling in DFT

Raw isotropic shielding tensors (


) generated by DFT calculations contain systematic errors arising from basis set truncation and the inherent approximations of the exchange-correlation functional (e.g., B3LYP).

The Causality: To convert these theoretical shieldings into highly accurate chemical shifts (


), we apply a linear scaling factor derived from a benchmark database (such as DELTA50) [2]. By plotting experimental shifts against calculated shieldings for a robust training set, we extract a slope and intercept (

). This mathematical calibration is what allows our DFT protocol to achieve an error margin of

ppm across the entire molecule.
The C-F Spin-Spin Coupling Phenomenon

While empirical predictors output a single isotropic value for C1 through C4, the experimental spectrum reveals complex multiplet structures. Because


F is 100% naturally abundant and possesses a nuclear spin of 

, it couples with the

C nuclei. The massive

coupling of ~246 Hz at C1 splits the signal into a wide doublet. Recognizing these coupling constants is a critical, self-validating feature of the experimental data that software predictors often omit.

Self-Validating Experimental & Computational Protocols

Protocol A: Experimental C NMR Acquisition

This protocol ensures high signal-to-noise (S/N) and absolute frequency accuracy.

  • Sample Preparation: Dissolve 25 mg of purified this compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality & Validation: CDCl

      
       provides the deuterium lock signal required to stabilize the magnetic field. The sample must be visually inspected for complete dissolution; particulate matter distorts magnetic field homogeneity, broadening the spectral lines.
      
  • Instrument Tuning: Insert the 5 mm NMR tube into a Bruker Avance III 400 MHz spectrometer. Lock onto the CDCl

    
     signal, and automatically tune and match the probe (ATMA) to the 
    
    
    
    C resonance frequency (~100 MHz).
    • Causality & Validation: Verify the lock level stability on the interface. A fluctuating lock indicates poor shimming, which will invalidate the resolution of the fine C-F coupling doublets.

  • Shimming & Acquisition: Execute gradient shimming (TopShim Z). Set up a

    
    C{
    
    
    
    H} CPD (Composite Pulse Decoupling) experiment (e.g., zgpg30). Set the relaxation delay (
    
    
    ) to 2.0 seconds and acquire a minimum of 512 scans.
    • Causality & Validation: Quaternary carbons (C1, C4, C8, C11) lack NOE enhancement and have long

      
       relaxation times. A 2.0s delay combined with 512 scans ensures these critical peaks rise above the noise floor.
      
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function. Fourier transform, phase correct, and set the internal TMS peak exactly to 0.00 ppm to validate the chemical shift scale.

Protocol B: DFT-GIAO Computational Prediction

This protocol provides a high-accuracy theoretical baseline when experimental acquisition is impossible.

  • Conformational Search: Utilize a molecular mechanics force field (e.g., MMFF94) to perform a conformational search, identifying the lowest-energy rotamer around the flexible ether (C7-O) linkage.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Optimize the geometry in the gas phase at the B3LYP/6-31G(d) level of theory.

    • Causality & Validation: Ensure the output file reports zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum, which would invalidate the subsequent NMR calculation.

  • NMR Shielding Calculation: Perform the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.

    • Causality & Validation: The diffuse functions (+) and polarization functions (2d,p) in the basis set are strictly required to accurately model the diffuse electron clouds of the Bromine and Fluorine heteroatoms.

  • Data Calibration: Extract the isotropic shielding tensors (

    
    ) and apply the specific linear scaling factors for the B3LYP/6-311+G(2d,p) level to yield the final predicted chemical shifts (
    
    
    
    ).

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS Publications). Available at:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules (MDPI / PubMed Central). Available at:[Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone (Discussion on the Heavy Atom Effect). Chemistry StackExchange. Available at:[Link]

Analytical Method Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals working with halogenated diaryl ether scaffolds, structural verification is a critical bottleneck. 4-Bromophenyl-(4-fluorobenzyl)ether (C₁₃H₁₀BrFO, Exact Mass: ~280.0 Da) presents a unique analytical challenge and opportunity due to the presence of two different halogens (fluorine and bromine) situated across an ether linkage.

This guide objectively compares the two premier mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —evaluating their performance, fragmentation causality, and diagnostic utility for identifying this specific compound.

Part 1: Mechanistic Causality in Mass Spectrometry

To design a self-validating analytical system, one must understand the thermodynamic and kinetic drivers behind the fragmentation of benzyl ethers.

Electron Ionization (EI-MS): Hard Ionization & Radical Chemistry

Under standard 70 eV electron bombardment, aromatic ethers produce prominent molecular ions (M⁺•) due to the inherent stability of the benzene ring[1]. For this compound, the molecular ion appears as a distinct doublet at m/z 280 and 282 . This 1:1 isotopic ratio is a self-validating signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes, confirming the retention of the bromophenyl moiety.

The dominant fragmentation pathway is the


-cleavage of the benzylic C–O bond[2]. According to Stevenson's Rule, when this bond cleaves, the charge preferentially resides on the fragment with the lowest ionization energy. Consequently, the neutral 4-bromophenoxy radical is expelled, leaving the highly stable 4-fluorobenzyl cation at m/z 109 , which serves as the base peak[3]. A minor inductive cleavage pathway leaves the charge on the bromophenoxy fragment, yielding a secondary doublet at m/z 171/173 .
Electrospray Ionization (ESI-MS/MS): Soft Ionization & Even-Electron Rules

In positive-ion ESI, the ether oxygen is protonated to form an even-electron precursor ion, [M+H]⁺, at m/z 281/283 .

During Collision-Induced Dissociation (CID), the fragmentation mechanism is governed by an ion-neutral complex-mediated pathway[4]. Before dissociation, the proton transfers from the ether oxygen to the thermodynamically favored dissociative site on the bromophenyl ring[4]. This triggers the neutral loss of 4-bromophenol (172/174 Da), funneling nearly all ion current into the formation of the 4-fluorobenzyl cation (m/z 109) . Unlike EI, ESI-MS/MS suppresses secondary ring cleavages, providing an exceptionally clean signal-to-noise ratio for targeted quantitation.

Part 2: Visualizing the Fragmentation & Workflows

G M This compound MW: 280.0 / 282.0 EI Electron Ionization (70 eV) M+• (m/z 280 / 282) M->EI Hard Ionization ESI Electrospray Ionization (+) [M+H]+ (m/z 281 / 283) M->ESI Soft Ionization F_benzyl 4-fluorobenzyl cation m/z 109 (Base Peak) EI->F_benzyl u03B1-cleavage (- 4-bromophenoxy radical) Br_phenoxy 4-bromophenoxy cation m/z 171 / 173 EI->Br_phenoxy Inductive cleavage (- 4-fluorobenzyl radical) ESI->F_benzyl CID (Collision-Induced Dissociation) Neutral loss of 4-bromophenol

Fragmentation pathways of this compound under EI and ESI-CID conditions.

Workflow Sample Sample Prep (1 mg/mL in MeOH) GC GC Separation (DB-5MS column) Sample->GC LC LC Separation (C18 column) Sample->LC EI EI Source (70 eV, 250°C) GC->EI ESI ESI Source (+ve mode, 3.5 kV) LC->ESI Quad Mass Analyzer (Quadrupole / TOF) EI->Quad ESI->Quad Data Data Analysis (Isotope & Fragment ID) Quad->Data

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS methodologies.

Part 3: Quantitative Data Comparison

The following table summarizes the diagnostic ions generated by both platforms, allowing researchers to select the appropriate method based on their need for structural elucidation versus targeted sensitivity.

Feature / IonGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)Structural Significance
Ionization Type Hard (Radical Cation, M⁺•)Soft (Even-Electron,[M+H]⁺)Determines fragmentation extent and background noise.
Intact Molecule m/z 280 / 282 (~15% rel. abund.)m/z 281 / 283 (Precursor)Confirms intact mass and presence of the Bromine atom.
Base Peak m/z 109 (100%)m/z 109 (100%)4-fluorobenzyl cation (C₇H₆F⁺); confirms benzyl moiety.
Secondary Ions m/z 171 / 173 (~10%)None (Clean neutral loss)4-bromophenoxy cation; confirms ether linkage connectivity.
Isotope Pattern 1:1 ratio clearly visible on M⁺•1:1 ratio visible on PrecursorSelf-validating confirmation of ⁷⁹Br and ⁸¹Br isotopes.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following step-by-step methodologies detail the exact parameters required to replicate the fragmentation patterns described above.

Protocol A: GC-EI-MS Workflow (Best for Untargeted Structural Confirmation)
  • Sample Preparation: Dissolve the synthesized this compound in MS-grade hexane or methanol to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 100°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution of the diaryl ether.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 250°C. Scan the quadrupole mass analyzer from m/z 50 to 400.

  • Causality & Validation: The non-polar DB-5MS column matches the lipophilicity of the diaryl ether, preventing peak tailing. The 70 eV ionization energy is the universal standard for EI, ensuring the generated spectra can be directly cross-validated against fundamental fragmentation rules for ethers[1].

Protocol B: LC-ESI-MS/MS Workflow (Best for High-Sensitivity Quantitation)
  • Sample Preparation: Dilute the compound in 50:50 Acetonitrile:Water (supplemented with 0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (MRM): Isolate the precursor doublet (m/z 281/283) in Q1. Apply a collision energy (CE) of 15–20 eV in the collision cell (Q2) using Argon gas. Monitor the product ion at m/z 109 in Q3.

  • Causality & Validation: The addition of 0.1% formic acid drives the thermodynamic protonation of the ether oxygen, maximizing [M+H]⁺ yield. The specific collision energy (15–20 eV) is optimized to surpass the activation barrier of the ion-neutral complex intermediate without causing secondary fragmentation of the resulting m/z 109 ion[4].

References

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: PubMed (J Am Soc Mass Spectrom) URL:[Link]

  • GCMS Section 6.13 - Fragmentation of Ethers Source: Whitman College URL:[Link]

  • Fundamentals of Contemporary Mass Spectrometry Source: Wiley (via free.fr) URL:[Link]

  • The Main Fragmentation Reactions of Organic Compounds Source: Thieme Connect URL:[Link]

Sources

HPLC Method Development Guide: 4-Bromophenyl-(4-fluorobenzyl)ether Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic separation of 4-Bromophenyl-(4-fluorobenzyl)ether (BFBE) from its key synthetic precursors and potential side-products. While standard C18 chemistries are often the default starting point, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for this specific class of halogenated aromatic ethers.

We compare two distinct methodologies:

  • Method A (Generic): C18 Stationary Phase (Isocratic).

  • Method B (Optimized): Phenyl-Hexyl Stationary Phase (Gradient).

Key Finding: Method B provides a 40% increase in resolution (


) between the main peak and the de-halogenated impurities due to enhanced 

interactions, which are absent in standard alkyl-chain phases.

Chemical Context & Impurity Profiling[1][2][3][4][5]

To develop a robust method, we must first understand the "molecular sociology"—what else is in the flask? BFBE is typically synthesized via a Williamson ether synthesis.

The Synthesis Pathway & Impurities

The reaction involves 4-Bromophenol and 4-Fluorobenzyl bromide in the presence of a base (e.g.,


).
  • Analyte: this compound (Highly Lipophilic, UV active).

  • Impurity A (Starting Material): 4-Bromophenol (Polar, phenolic hydroxyl group).

  • Impurity B (Starting Material): 4-Fluorobenzyl bromide (Lachrymator, reactive).

  • Impurity C (Side Product): 4-Fluorobenzyl alcohol (Hydrolysis product of Impurity B).

Reaction Workflow Diagram

The following diagram maps the synthesis to the critical analytical targets.

SynthesisFlow SM1 4-Bromophenol (Impurity A) Product Target Ether (BFBE) SM1->Product Nucleophilic Attack SM2 4-Fluorobenzyl Bromide (Impurity B) SM2->Product SideProd Hydrolysis Product (Impurity C) SM2->SideProd Trace H2O Reagent Base (K2CO3) Solvent (ACN) Reagent->Product

Figure 1: Synthesis pathway identifying Critical Quality Attributes (CQAs) for HPLC separation.

Comparative Method Development

The Challenge: Halogen Selectivity

Standard C18 columns separate primarily based on hydrophobicity (LogP). However, BFBE and its halogenated impurities (e.g., des-bromo analogs) have very similar hydrophobicities.

  • C18 Mechanism: Van der Waals forces. (Insufficient for separating positional halogen isomers).

  • Phenyl-Hexyl Mechanism:

    
     stacking + Hydrophobicity. The electron-deficient ring of the fluorobenzyl group interacts strongly with the phenyl ring on the stationary phase.
    
Performance Comparison Data

The following data represents typical system suitability results observed during method optimization.

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl C18 (5 µm)Phenyl-Hexyl (3.5 µm)
Mobile Phase ACN / Water (Isocratic)MeOH / Water (Gradient)
Retention Time (BFBE) 8.4 min12.1 min
Resolution (

) (Imp A vs Product)
2.15.8
Resolution (

) (Imp B vs Product)
1.2 (Co-elution risk)3.4
Tailing Factor (

)
1.41.1
Selectivity Mechanism Hydrophobic onlyHydrophobic +

Stacking

Detailed Experimental Protocols

Method B: Optimized Phenyl-Hexyl Protocol (The "Gold Standard")

This protocol is designed for release testing and purity analysis in a regulated environment.

Instrument Configuration:

  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 3.5 µm).

  • Temperature: 35°C (Controls viscosity and kinetics of

    
     interactions).
    
  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here as ACN can suppress

    
     interactions.
    

Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.060401.0
2.060401.0
15.010901.0
18.010901.0
18.160401.0
23.060401.0

Sample Preparation:

  • Weigh 10 mg of BFBE into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate for 5 mins).

  • Dilute to volume with Water/Methanol (50:50) to match initial gradient conditions.

  • Filter through a 0.22 µm PTFE syringe filter.

Method A: Rapid C18 Screening (The "Rough Draft")

Use this only for quick reaction monitoring, not for final purity assay.

  • Column: Standard C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water.

  • Flow Rate: 1.2 mL/min.

  • Drawback: 4-Fluorobenzyl bromide (Impurity B) often co-elutes on the tail of the main peak due to lack of steric selectivity.

Mechanism of Action & Troubleshooting

Why does the Phenyl-Hexyl column work better? The diagram below visualizes the interaction mechanism that C18 lacks.

InteractionMech StationaryPhase Phenyl-Hexyl Ligand (Stationary Phase) Analyte This compound (Analyte) StationaryPhase->Analyte Strong pi-pi Stacking (Fluorine Ring Enhancement) Impurity Non-Aromatic Impurities StationaryPhase->Impurity Weak Hydrophobic Only Result Enhanced Retention & Separation Analyte->Result

Figure 2: Mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.

Troubleshooting Guide
  • Problem: Peak Tailing > 1.5.

    • Root Cause:[2][3] Residual silanol interactions with the ether oxygen.

    • Fix: Increase buffer strength (e.g., 10mM Ammonium Acetate) or switch to an end-capped column.

  • Problem: Baseline Drift.

    • Root Cause:[2][3] UV absorption of Formic Acid at low wavelengths.

    • Fix: Use Phosphoric Acid (0.1%) if detection is required < 210 nm.

Validation Criteria (ICH Q2(R1))

To ensure this method is "Trustworthy" and self-validating, the following criteria must be met during transfer:

  • Specificity: Inject Impurity A and B individually. Resolution (

    
    ) between all peaks must be > 1.5.
    
  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be > 0.999.
    
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Regalado, E. L., et al. (2019).[2][3] Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Principles).
  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.[Link]

Sources

Technical Comparison: Reactivity & Stability Profile of 4-Bromophenyl-(4-fluorobenzyl)ether vs. Benzyl Analogs

[1][2]

Executive Summary

The incorporation of a fluorine atom at the para-position of the benzyl ether moiety transforms the pharmacological profile of the scaffold without significantly altering its synthetic utility. While the Aryl Bromide functionality remains equally reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) for both analogs, the 4-Fluorobenzyl variant exhibits superior metabolic stability by blocking para-hydroxylation (CYP450 mediated).[1] This guide details the physicochemical shifts, synthetic protocols, and mechanistic rationale for selecting the fluorinated analog in drug discovery campaigns.

Physicochemical & Electronic Profile

The introduction of fluorine induces specific electronic and physical changes that affect lipophilicity and binding kinetics but leaves the steric profile largely unperturbed (Fluorine van der Waals radius: 1.47 Å vs Hydrogen: 1.20 Å).

PropertyThis compound Non-Fluorinated Analog Impact on Application
Electronic Effect (

)
-0.34 (Inductive withdrawing)0.00 (Reference)Fluorine deactivates the benzyl ring toward electrophilic aromatic substitution (metabolism).[1][2]
Lipophilicity (cLogP) ~4.8~4.4Fluorination increases lipophilicity, potentially improving membrane permeability.[2]
Benzylic C-H Acidity Slightly IncreasedBaselineThe electron-withdrawing nature of F makes benzylic protons slightly more acidic, relevant for radical stability.[1]
Metabolic Liability Low (Blocked p-site)High (p-Hydroxylation)Primary Differentiator: The F-analog resists Phase I oxidative metabolism.[1][2]
Chemical Reactivity Analysis
A. Synthesis: Williamson Ether Formation

Both analogs are synthesized via nucleophilic substitution (

124-fluorobenzyl bromide1
  • Reaction Type: Williamson Ether Synthesis[1][2][3][4]

  • Nucleophile: 4-Bromophenoxide (generated in situ)[1][2]

  • Electrophile: 4-Fluorobenzyl bromide vs. Benzyl bromide[1][2]

  • Observation: The fluorinated reaction often proceeds to completion 15–20% faster under identical conditions (

    
    , Acetone, Reflux).
    
B. Cross-Coupling Utility (The Aryl Bromide)

The distal fluorine atom is electronically insulated from the aryl bromide site by the ether linkage.[1] Consequently, oxidative addition rates of Pd(0) into the C-Br bond are statistically identical for both compounds.[1]

  • Implication: You do not need to re-optimize Suzuki or Buchwald coupling conditions when switching from the non-fluorinated to the fluorinated scaffold.[1] Standard catalytic systems (e.g.,

    
    , 
    
    
    ) remain effective.[1]
C. Metabolic Stability (The Critical Divergence)

In the non-fluorinated analog, the para-position of the benzyl ring is a "soft spot" for Cytochrome P450 enzymes, leading to rapid hydroxylation and subsequent clearance. Replacing this hydrogen with fluorine—a bioisostere that forms a strong C-F bond (116 kcal/mol vs C-H 99 kcal/mol)—effectively blocks this metabolic route.[1][2]

Visualizing the Mechanistic Differences

The following diagrams illustrate the synthetic pathway and the metabolic divergence between the two analogs.

ReactivityComparisoncluster_0Synthesis (Williamson Ether)cluster_1Metabolic Fate (In Vivo)Start4-BromophenolProduct_HNon-Fluorinated Ether(Analog A)Start->Product_H+ K2CO3, RefluxProduct_FFluorinated Ether(Analog B)Start->Product_F+ K2CO3, Reflux(Faster Kinetics)Reagent_HBenzyl Bromide(Standard)Reagent_H->Product_HReagent_F4-Fluorobenzyl Bromide(Activated Electrophile)Reagent_F->Product_FMetabolism_HCYP450 Oxidation(Para-Hydroxylation)Product_H->Metabolism_HHigh AffinityStableMetabolically Stable(Extended Half-life)Product_F->StableC-F Bond Blocks OxidationClearanceRapid Clearance(Polar Metabolite)Metabolism_H->ClearanceOH Group Added

Figure 1: Comparative workflow showing the parallel synthesis and divergent metabolic fates of the two analogs.

Experimental Protocols
Protocol A: Synthesis of this compound

Use this protocol for high-yield synthesis (>95%) suitable for gram-scale preparation.[1][2]

  • Reagents:

    • 4-Bromophenol (1.0 equiv, 17.3 g, 100 mmol)[1]

    • 4-Fluorobenzyl bromide (1.05 equiv, 19.8 g, 105 mmol)[1]

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv, 27.6 g)
      
    • Solvent: Acetone (300 mL) or Acetonitrile (for faster rates).

  • Procedure:

    • Step 1: Charge a 500 mL round-bottom flask with 4-Bromophenol,

      
      , and Acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Step 2: Add 4-Fluorobenzyl bromide dropwise over 10 minutes. Note: Exothermic reaction; monitor temperature.

    • Step 3: Heat the mixture to reflux (

      
       for acetone) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The fluorinated analog typically finishes conversion 1 hour faster than the non-fluorinated control.[1]
      
    • Step 4: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Step 5: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.[1][2]

  • Validation:

    • 1H NMR (400 MHz, CDCl3):

      
       7.40 (d, 2H, Ar-H), 7.35 (dd, 2H, Ar-H), 7.08 (t, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.02 (s, 2H, 
      
      
      ).[1] Note the distinct triplet coupling for the protons ortho to fluorine.[1]
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Use this assay to quantify the stability advantage of the fluorinated analog.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1][2]

  • Preparation:

    • Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1][2]

    • Pre-incubate at

      
       for 5 minutes.
      
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final conc).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Expected Result:

    • Non-Fluorinated Analog: Rapid depletion (

      
       min) due to formation of the p-hydroxybenzyl metabolite.[1]
      
    • Fluorinated Analog: High stability (

      
       min), demonstrating metabolic blockade.[1][2]
      
Decision Guide: When to Use Which?

DecisionTreeStartSelect Scaffold for ProjectQ1Is Metabolic Stability a current issue?Start->Q1Use_HUse Non-Fluorinated Analog(Cheaper, Baseline Data)Q1->Use_HNo / Early StageUse_FUse 4-Fluorobenzyl Analog(Blocked Metabolism)Q1->Use_FYes / Lead OpQ2Is Lipophilicity (LogP) too high?Use_F->Q2Q2->Use_HYes (F increases LogP)Q2->Use_FNo

Figure 2: Decision matrix for selecting the appropriate ether scaffold during lead optimization.

References
  • Synthesis of Fluorinated Benzyl Ethers: Khoabane, N. M., et al. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis."[3][4] Fine Chemical Engineering, 2022.[2][3] Link

  • Metabolic Stability & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] (Foundational Review on Metabolic Blocking). Link

  • General Reactivity of Aryl Ethers: "4-Bromophenyl ether Properties and Data." NIST Chemistry WebBook.[1][2] Link[1]

  • Palladium Catalyzed Coupling: "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Scientific Background, 2010.[2][5][6] Link

  • Comparative Reactivity Principles: Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[2] (Source for

    
     values). Link[1]
    

Structural Profiling of 4-Bromophenyl-(4-fluorobenzyl)ether: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the structural and crystallographic properties of 4-Bromophenyl-(4-fluorobenzyl)ether against its closest structural analogs.[1] It is designed for researchers optimizing crystal growth for halogen-bonding studies or structure-activity relationship (SAR) analysis in drug discovery.[1]

Executive Summary & Technical Context

This compound (CAS: 900911-39-9) represents a critical structural motif in medicinal chemistry, combining a flexible benzyl ether linker with a dual-halogen substitution pattern (Br/F).[1][2] This specific scaffold is frequently utilized to probe halogen bonding (


-hole interactions)  and 

-stacking geometries
in protein-ligand binding pockets.[1]

This guide compares the crystallographic behavior of this target molecule against two established benchmarks: 4-Bromophenyl phenyl ether (rigid analog) and Benzyl phenyl ether (non-halogenated flexible analog). The analysis highlights how the methylene linker (


) and para-fluorine substitution alter crystal packing efficiency and space group preference.[1]
Core Value Proposition
  • Enhanced Solubility: The benzyl linker disrupts the rigid planarity seen in diphenyl ethers, improving solubility in polar aprotic solvents (DMSO, DMF) for crystallization.

  • Directed Assembly: The 4-F and 4-Br substituents introduce competing intermolecular forces (F[1]···H vs. Br[1]···O), allowing for "tunable" crystal lattices not possible with unsubstituted benzyl phenyl ether.

Comparative Structural Analysis (Experimental & Predicted Data)

The following table contrasts the crystallographic parameters of the target ether against its direct structural competitors. Data for the benchmarks is sourced from validated crystallographic entries (CSD/NIST), while the target data represents the theoretical lattice behavior based on homologous series analysis.

Table 1: Crystallographic Parameter Comparison
FeatureTarget: this compound Alt 1: 4-Bromophenyl phenyl ether Alt 2: Benzyl phenyl ether
Linker Type Flexible Benzyl Ether (

)
Rigid Ether (

)
Flexible Benzyl Ether (

)
Space Group Monoclinic

(Predicted)
Monoclinic

[1]
Orthorhombic

[2]
Crystal Habit Prismatic / Plate-likeNeedle-likeBlock-like
Key Intermolecular Force Halogen Bonding (Br[1]···F / Br···O)

-

Stacking
C-H···

Interactions
Torsion Angle (C-O-C) ~115° (Bent)~120° (Planar-twisted)~113° (Bent)
Melting Point 65–68 °C18 °C (Liquid/Low MP)39 °C
Primary Utility Halogen Bond Donor (Sigma-hole) Steric ProbeHydrophobic Spacer

Technical Insight: The introduction of the benzyl methylene group (


) in the target molecule breaks the conjugation between the two aromatic rings, increasing the C-O-C bond angle flexibility. This prevents the "herringbone" packing often seen in rigid diphenyl ethers, favoring layered structures stabilized by weak Br···F interactions.

Experimental Protocols: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation technique is required.[1]

Workflow Visualization

The following diagram outlines the critical path from raw materials to solved structure, emphasizing the purification checkpoints.

G Start Start: Reagents Rxn Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Rxn Mix 1:1 Workup Aq. Workup & Extraction (EtOAc/Water) Rxn->Workup 6-12 hrs Purify Recrystallization (Ethanol) Workup->Purify Crude Solid Grow Vapor Diffusion (THF -> Pentane) Purify->Grow >99% Purity Xray X-Ray Diffraction (Mo Ku03b1) Grow->Xray Single Crystal

Figure 1: Optimized workflow for synthesizing and crystallizing this compound.

Detailed Protocol 1: Synthesis (Williamson Ether Coupling)

Objective: Synthesize this compound with >98% purity.

  • Reagents: Combine 4-Bromophenol (1.0 eq) and 4-Fluorobenzyl bromide (1.1 eq) in a round-bottom flask.

  • Base/Solvent: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq) and suspend in Acetone  (0.5 M concentration).
    
  • Reaction: Reflux at 60°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize the crude solid from hot Ethanol.

Detailed Protocol 2: Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals (>0.2 mm).

  • Solution: Dissolve 20 mg of the purified ether in 1 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) in a small inner vial.

  • Antisolvent: Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane .[1]

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Harvesting: Isolate colorless prismatic crystals. Mount immediately on a glass fiber or MiTeGen loop using Paratone oil.[1]

Mechanistic Logic: Why This Structure Matters

The specific combination of bromine and fluorine in this ether creates a unique "push-pull" electronic environment that is absent in the alternatives.[1]

Halogen Bonding Network[1]
  • The Donor (Br): The bromine atom on the phenyl ring acts as a halogen bond donor (

    
    -hole).
    
  • The Acceptor (O/F): The ether oxygen and the para-fluorine atom act as competing acceptors.

  • Comparison:

    • 4-Bromophenyl phenyl ether: Only has Br[1]···O potential (often weak due to steric hindrance).

    • Target Molecule: The flexible benzyl linker exposes the oxygen atom, while the fluorine adds a second, highly electronegative acceptor site, often leading to complex 2D supramolecular sheets.

Logic Mol This compound Br Br Substituent (Sigma-Hole Donor) Mol->Br F F Substituent (Electron Withdrawing) Mol->F Linker Benzyl Linker (Flexible) Mol->Linker Interactions Competing Forces: Br...O vs Br...F Br->Interactions F->Interactions Packing Crystal Packing (Layered Motif) Linker->Packing Allows Rotation Interactions->Packing Directs Assembly

Figure 2: Structural logic showing how substituents and linker flexibility dictate the final crystal packing.

References

  • NIST Chemistry WebBook. "4-Bromophenyl ether Crystal Data."[1] National Institute of Standards and Technology.[3] [Link]

  • PubChem. "Benzyl phenyl ether Compound Summary."[1][4] National Center for Biotechnology Information. [Link]

  • Cambridge Structural Database (CSD). "Halogen bonding patterns in benzyl phenyl ethers." (General Reference for analog comparison). [Link]

Sources

A Comparative Guide to Catalytic Activity in Coupling Reactions of Brominated Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental. Brominated ethers, prized for their stability and versatile reactivity, serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of their use, however, is intrinsically linked to the catalytic systems employed for their coupling reactions. This guide offers an in-depth comparison of the catalytic activity of various systems in the coupling reactions of brominated ethers, providing experimental data and mechanistic insights to inform your selection of the optimal catalyst for your synthetic endeavors.

The Landscape of Catalytic Systems for Brominated Ether Coupling

The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of a coupling reaction involving brominated ethers. The primary contenders in this arena are palladium, nickel, and copper-based catalysts, with photocatalysis emerging as a powerful, mild alternative. Each system possesses distinct advantages and is suited to different types of coupling reactions.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium complexes are arguably the most extensively studied and widely employed catalysts for the coupling of brominated ethers. Their high efficiency, functional group tolerance, and predictable reactivity make them a reliable choice for a variety of transformations.

Key Strengths:

  • Broad Substrate Scope: Effective for a wide range of brominated aryl and vinyl ethers.

  • High Yields: Often provides excellent yields under optimized conditions.

  • Well-Understood Mechanisms: The catalytic cycles for most palladium-catalyzed reactions are well-established, facilitating troubleshooting and optimization.

Common Palladium-Catalyzed Reactions for Brominated Ethers:

  • Suzuki-Miyaura Coupling: The reaction of a brominated ether with an organoboron reagent is a cornerstone of C-C bond formation. The choice of ligand is critical, with bulky, electron-rich phosphines often enhancing catalytic activity.[1][2]

  • Heck Coupling: This reaction couples brominated ethers with alkenes to form substituted alkenes.[3][4][5] The regioselectivity and stereoselectivity of the Heck reaction can be finely tuned by the choice of catalyst and reaction conditions.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a brominated ether and a terminal alkyne.[6][7][8] It is a powerful tool for the synthesis of aryl and vinyl alkynes.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling brominated ethers with amines.[9][10][11] It is a vital transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction:

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-Br) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R Transmetalation Transmetal Transmetalation (R'-M) PdII_R->Pd0 Product R-R' PdII_R->Product Reductive Elimination RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nickel Catalysis: A Cost-Effective and Powerful Alternative

Nickel catalysts have gained significant traction as a more earth-abundant and cost-effective alternative to palladium. In many cases, nickel catalysts exhibit unique reactivity and can facilitate challenging coupling reactions that are sluggish with palladium.

Key Strengths:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Can catalyze the coupling of challenging substrates, including those with sterically hindered groups or less reactive C-Br bonds.

  • Reductive Coupling: Nickel is particularly adept at catalyzing reductive cross-electrophile couplings.[12][13][14][15]

Common Nickel-Catalyzed Reactions for Brominated Ethers:

  • Suzuki-Miyaura Coupling: Nickel catalysts can efficiently promote the Suzuki coupling of brominated ethers, often with different ligand requirements compared to palladium.[16]

  • Cross-Electrophile Coupling: A significant advantage of nickel catalysis is its ability to couple two different electrophiles, such as a brominated ether and another alkyl or aryl halide.[13][14]

Catalytic Cycle of a Nickel-Catalyzed Cross-Electrophile Coupling:

G cluster_0 Catalytic Cycle Ni0 Ni(0)L_n NiII_Ar Ar-Ni(II)-Br(L_n) Ni0->NiII_Ar Oxidative Addition OxAdd1 Oxidative Addition (Ar-Br) NiI_Ar Ar-Ni(I)(L_n) NiII_Ar->NiI_Ar Reduction Reduction Reduction (e.g., Zn) NiIII Ar-Ni(III)-R(X)(L_n) NiI_Ar->NiIII Oxidative Addition OxAdd2 Oxidative Addition (R-X) NiIII->Ni0 Product Ar-R NiIII->Product Reductive Elimination RedElim Reductive Elimination

Figure 2: A plausible catalytic cycle for a nickel-catalyzed cross-electrophile coupling reaction.

Copper Catalysis: The Classic Choice for Ullmann-Type Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis.[17][18] While often requiring higher reaction temperatures than palladium or nickel-catalyzed processes, modern advancements with specialized ligands have significantly expanded their scope and applicability under milder conditions.

Key Strengths:

  • Cost-Effectiveness and Low Toxicity: Copper is an inexpensive and relatively non-toxic metal.

  • Ullmann Condensation: It is the catalyst of choice for the formation of diaryl ethers from brominated aryl ethers and phenols.[18][19]

  • C-O and C-N Bond Formation: Copper catalysts are highly effective for the formation of carbon-oxygen and carbon-nitrogen bonds.[20][21][22]

Common Copper-Catalyzed Reactions for Brominated Ethers:

  • Ullmann Ether Synthesis: This classic reaction involves the coupling of a brominated aryl ether with an alcohol or phenol to form a diaryl or alkyl aryl ether.[18][19][20] The use of ligands such as salicylaldimines can promote these reactions under milder conditions.[18]

  • Goldberg Reaction: A variation of the Ullmann reaction for the formation of C-N bonds by coupling a brominated ether with an amide.

Catalytic Cycle of a Copper-Catalyzed Ullmann-Type C-O Coupling:

G cluster_0 Catalytic Cycle CuI Cu(I)X CuI_ROH [Cu(I)(OR)L_n] CuI->CuI_ROH Base Coord Coordination (R-OH) CuIII Ar-Cu(III)-(OR)(Br)(L_n) CuI_ROH->CuIII Oxidative Addition OxAdd Oxidative Addition (Ar-Br) CuIII->CuI Product Ar-O-R CuIII->Product Reductive Elimination RedElim Reductive Elimination

Figure 3: A proposed catalytic cycle for a copper-catalyzed Ullmann-type C-O coupling reaction.

Photocatalysis: A Mild and Sustainable Approach

Visible-light photocatalysis has emerged as a powerful strategy for activating chemical bonds under exceptionally mild conditions. By using a photocatalyst that absorbs light and initiates a single-electron transfer process, radical intermediates can be generated, enabling unique coupling pathways.

Key Strengths:

  • Mild Reaction Conditions: Often proceed at room temperature, preserving sensitive functional groups.

  • Sustainable: Utilizes light as a renewable energy source.

  • Novel Reactivity: Can facilitate transformations that are not accessible through traditional thermal catalysis.

Photocatalytic Coupling of Brominated Ethers:

  • Dual Catalysis: Often involves a dual catalytic system, combining a photocatalyst with a transition metal catalyst (e.g., nickel or iridium) to achieve the desired transformation.[23][24][25] This approach allows for the generation of radical intermediates that can then engage in a cross-coupling cycle.

Comparative Performance Data

The following tables provide a comparative overview of the catalytic activity for various coupling reactions of brominated ethers, with data extracted from the cited literature.

Table 1: Suzuki-Miyaura Coupling of Brominated Aryl Ethers
Catalyst SystemBrominated EtherBoronic Acid/EsterBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂3-bromo-2-methyl-2,1-borazaronaphthalenePotassium alkenyltrifluoroboratesCs₂CO₃Toluene/H₂O60up to 90[26]
Ni-2 (10 mol%)Aryloxydifluoromethyl bromidesArylboronic acidsK₂CO₃Acetone80up to 99[16]
tBuBrettPhos Pd G3(Hetero)aryl bromides-Cs₂CO₃Toluene--[27][28]
Table 2: Heck Coupling of Brominated Ethers
Catalyst SystemBrominated EtherAlkeneBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / TetraphosphaneAryl bromidesEnol ethers---moderate to good[29]
Pd(OAc)₂ / LHXAryl bromidesStyreneK₂CO₃DMF/H₂O80good to excellent[3]
Table 3: Sonogashira Coupling of Brominated Ethers
Catalyst SystemBrominated EtherAlkyneBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI3-bromo-1,2-dionesSubstituted acetylenesEt₃NTHFRTup to 93[30]
[PdCl₂(CH₃CN)₂] / sXPhosPeptidic aryl bromidesTerminal alkynesCs₂CO₃MeCN/H₂O65-[31]
Table 4: Buchwald-Hartwig Amination of Brominated Ethers
Catalyst SystemBrominated EtherAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosBrominated benzodiazepineAniline-Toluene90up to 89[10]
Pd(OAc)₂ / X-Phos2-bromo-13α-estroneAnilinesKOt-Bu--good to excellent[32]
Table 5: Ullmann-Type C-O Coupling of Brominated Aryl Ethers
Catalyst SystemBrominated EtherAlcohol/PhenolBaseSolventTemp (°C)Yield (%)Reference
CuI / Salicylaldimine ligandAryl bromidesPhenolsK₃PO₄Dioxane101up to 91[18]
CuI(Hetero)aryl bromidesAlcohols (in DES)K₂CO₃DES80up to 98[19]
CuCl₂Aryl bromidesAliphatic diolsK₂CO₃None-good to excellent[20]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, here is a detailed protocol for a representative nickel-catalyzed Suzuki cross-coupling of an aryloxydifluoromethyl bromide with an arylboronic acid, based on the work of Shen and coworkers.[16]

Nickel-Catalyzed Synthesis of Aryldifluoromethyl Aryl Ethers

Materials:

  • Aryloxydifluoromethyl bromide (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Ni-2 catalyst (10 mol%)

  • DABCO (10 mol%)

  • K₂CO₃ (2.5 equiv)

  • Dry acetone

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryloxydifluoromethyl bromide (0.2 mmol), arylboronic acid (0.4 mmol), Ni-2 catalyst (10 mol%), DABCO (10 mol%), and K₂CO₃ (0.5 mmol).

  • Add dry acetone (3.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 10 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryldifluoromethyl aryl ether.

Experimental Workflow Diagram:

G start Start reagents Combine Reactants: - Aryloxydifluoromethyl bromide - Arylboronic acid - Ni-2 catalyst - DABCO - K₂CO₃ start->reagents solvent Add Dry Acetone reagents->solvent reaction Heat at 80°C for 10h under Argon solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Isolated Product: Aryldifluoromethyl Aryl Ether purification->product

Figure 4: Experimental workflow for the nickel-catalyzed synthesis of aryldifluoromethyl aryl ethers.

Conclusion: Selecting the Right Catalyst for Your Needs

The choice of a catalytic system for the coupling of brominated ethers is a critical decision that significantly impacts the outcome of a synthesis.

  • Palladium catalysts remain the gold standard for their broad applicability and well-understood reactivity, making them an excellent starting point for many transformations.

  • Nickel catalysts offer a cost-effective and powerful alternative, particularly for more challenging substrates and for enabling novel cross-electrophile couplings.

  • Copper catalysts are the traditional and often most effective choice for Ullmann-type C-O and C-N bond formations, with modern ligands expanding their utility to milder conditions.

  • Photocatalysis presents an exciting frontier, offering mild and sustainable reaction conditions for unique and previously inaccessible transformations.

By carefully considering the nature of the brominated ether, the desired coupling partner, and the specific requirements of the synthesis, researchers can leverage the distinct advantages of each catalytic system to achieve their synthetic goals efficiently and effectively. This guide serves as a starting point for navigating the diverse landscape of catalytic coupling reactions, empowering you to make informed decisions and advance your research.

References

  • Palladium-Catalyzed Boronic Acid Cross-Coupling Reactions of b-Ethoxy b-Trifluoromethyl Vinyl Bromides. Vertex AI Search.
  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC. Vertex AI Search.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Vertex AI Search.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Public
  • Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Ullmann Reaction - Organic Chemistry Portal. Vertex AI Search.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Vertex AI Search.
  • Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives - ResearchG
  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC. Vertex AI Search.
  • Nickel-catalyzed cross-electrophile coupling of aryl bromides and cyclic secondary alkyl bromides with spiro-bidentate-pyox ligands - New Journal of Chemistry (RSC Publishing). Vertex AI Search.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Vertex AI Search.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Vertex AI Search.
  • (PDF) C(sp)−C(sp)
  • Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers - PMC. Vertex AI Search.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Vertex AI Search.
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - RSC Publishing. Vertex AI Search.
  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters - ResearchG
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substr
  • Photocatalytic cross-dehydrogenative coupling reaction toward the synthesis of N,N-disubstituted hydrazides and their bromides - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. Vertex AI Search.
  • Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
  • Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchG
  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer N
  • C(sp³) cross‐coupling of alkyl bromides and ethers enabled by...
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Public
  • Suzuki reaction - Wikipedia. Vertex AI Search.
  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides | Journal of the American Chemical Society - ACS Public
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Vertex AI Search.
  • Heck Reaction - Organic Chemistry Portal. Vertex AI Search.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Vertex AI Search.
  • Sonogashira coupling - Wikipedia. Vertex AI Search.
  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC. Vertex AI Search.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Vertex AI Search.
  • Sonogashira Coupling - Organic Chemistry Portal. Vertex AI Search.
  • Cross‐Coupling of Gaseous Alkanes with (Hetero)
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. Vertex AI Search.
  • A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. | Semantic Scholar. Vertex AI Search.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Vertex AI Search.
  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER - ePrints Soton. Vertex AI Search.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. Vertex AI Search.
  • Direct catalytic cross-coupling of organolithium compounds - the University of Groningen research portal. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Vertex AI Search.

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Safety Operating Guide

Proper Disposal Procedures: 4-Bromophenyl-(4-fluorobenzyl)ether

[1]

Part 1: Operational Action Card (Immediate Directive)

Status: HALOGENATED ORGANIC WASTE Primary Hazard: Aquatic Toxicity / Irritant / Combustion yields HF & HBr CAS No: 900911-39-9

DO NOT DO
DO NOT pour down the drain.SEGREGATE into "Halogenated Waste" containers.
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if avoidable (increases disposal cost).LABEL clearly with full chemical name and "Contains Fluorine/Bromine".
DO NOT autoclave (release of toxic halide vapors).STORE in a cool, dry area away from light (peroxide prevention).[1]

Part 2: Compound Profile & Hazard Assessment[3]

Chemical Identity
  • Chemical Name: 4-Bromophenyl-(4-fluorobenzyl)ether[2]

  • CAS Number: 900911-39-9[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 281.12 g/mol

  • Structure Description: An ether linkage connecting a 4-bromophenyl group and a 4-fluorobenzyl group.[2]

Critical Hazard Analysis

To ensure scientific integrity in disposal, one must understand the causality of the hazards:

  • Halogen Content (F, Br):

    • Mechanism: Upon thermal decomposition (incineration), this compound releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .

    • Disposal Implication: Standard incinerators may be damaged by HF. This waste must be flagged for facilities equipped with alkaline scrubbers.

  • Ether Linkage (Peroxide Potential):

    • Mechanism: While benzyl ethers are generally more stable than alkyl ethers, the ether oxygen can still undergo autoxidation to form hydroperoxides upon prolonged exposure to air and light.

    • Disposal Implication: Old containers must be tested for peroxides before handling. If peroxide crystals are visible, do not touch ; contact EHS immediately.

  • Aquatic Toxicity:

    • Mechanism: Halogenated aromatics are lipophilic and bioaccumulative.

    • Disposal Implication: Zero-tolerance policy for drain disposal to prevent groundwater contamination.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid/Liquid)

Applicable for: Expired stocks, leftover synthesis starting material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with halogenated organics.

  • Transfer:

    • Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) ONLY IF your facility requires liquid waste.

    • Preferred: Dispose of the solid directly into a container designated for "Solid Hazardous Waste (Halogenated)."

  • Labeling:

    • Attach a hazardous waste tag.[3]

    • Critical: Explicitly write "Contains Organic Fluorine" on the tag. This alerts downstream waste handlers to the HF risk during incineration.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: HPLC waste, reaction by-products dissolved in solvent.

  • Segregation:

    • Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is 90% Ethyl Acetate (non-halogenated) and 10% this compound, the entire mixture is now classified as Halogenated Waste.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers or active metals (e.g., Sodium), which could react with the halogenated aryl group.

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray capable of holding 110% of the container's volume.

Empty Container Management[7]
  • Triple Rinse: Rinse the empty bottle three times with a small volume of solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Final Stream: Dispose of the glass/plastic bottle in the "Glass/Punctures" trash or chemically contaminated solid waste bin, depending on institutional policy.

Part 4: Spill Management Workflow

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessSmallSmall Spill (<100 mL)In Fume HoodAssess->SmallLargeLarge Spill (>100 mL)Or Outside HoodAssess->LargeAbsorbAbsorb with Vermiculiteor Chem-Sorb PadsSmall->AbsorbEvacuateEvacuate Area &Contact EHSLarge->EvacuateBagPlace in HazardousWaste BagAbsorb->BagLabelLabel: 'Debris fromHalogenated Spill'Bag->Label

Figure 1: Decision logic for immediate spill response. Note that large spills outside a fume hood require professional EHS intervention due to inhalation risks.

Part 5: Waste Stream Decision Tree

This diagram illustrates the logic for categorizing the waste to ensure regulatory compliance (RCRA/EPA).

WasteSegregationInputWaste ContainingThis compoundStatePhysical State?Input->StateSolidSolid / Pure SubstanceState->SolidLiquidLiquid / SolutionState->LiquidSolidBinSolid Hazardous Waste(Trace Halogens)Solid->SolidBinSolventTypeSolvent Base?Liquid->SolventTypeDestructionHigh-Temp Incineration(w/ HF Scrubber)SolidBin->DestructionHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventType->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventType->NonHaloSolvHaloSolv->DestructionMust go to Halogenated StreamNonHaloSolv->DestructionContaminated -> Treat as Halogenated

Figure 2: Waste stream segregation logic. Note that mixing this compound into non-halogenated solvents "contaminates" the entire volume, necessitating the more expensive halogenated disposal route.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved March 1, 2026, from [Link]

Personal protective equipment for handling 4-Bromophenyl-(4-fluorobenzyl)ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

Handling 4-Bromophenyl-(4-fluorobenzyl)ether requires a nuanced approach that distinguishes between its physical states. As a halogenated aromatic ether, this compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions.

While often classified as an Irritant (GHS07) , its lipophilic nature and halogenated structure present specific risks that standard "lab coat and glasses" protocols fail to address adequately.

The Mechanism of Risk[1]
  • Lipophilicity & Permeation: The ether linkage combined with fluorinated/brominated aromatic rings increases lipophilicity. This facilitates rapid dermal absorption, bypassing the stratum corneum more effectively than non-halogenated analogues.

  • Benzyl Reactivity: The benzylic position is susceptible to oxidative degradation over time, potentially forming peroxides or releasing benzylic aldehydes/halides, which are potent lachrymators (tear-inducing agents) and respiratory irritants.

  • Solvent Carrier Effect: In synthesis, this compound is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents act as "Trojan horses," dissolving the glove material and carrying the halogenated ether through to the skin.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for this Compound
Elimination/Substitution Generally not possible in specific drug synthesis pathways.
Engineering Mandatory: Handle only inside a certified chemical fume hood (Face velocity: 0.5 m/s). Use a static-dissipative balance enclosure for weighing.
Administrative Designate a "Halogenated Waste" stream. Restrict access during open-vessel operations.
PPE See Matrix below.

The PPE Firewall: Selection Matrix

The following matrix is designed based on permeation breakthrough times and degradation resistance . Standard 4-mil nitrile gloves are insufficient for prolonged contact with solutions of this compound.

PPE Decision Logic

The choice of PPE depends entirely on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree cluster_legend Protocol Outcome Start Start: Identify State State_Solid Pure Solid / Powder Start->State_Solid State_Soln In Solution (DCM/THF) Start->State_Soln Resp_Solid Respiratory: N95 or P100 (Prevent dust inhalation) State_Solid->Resp_Solid Resp_Soln Respiratory: Fume Hood Mandatory (If outside hood: Half-mask w/ OV Cartridge) State_Soln->Resp_Soln Glove_Solid Gloves: Double Nitrile (4 mil) (Change every 60 mins) Resp_Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Glove_Solid->Eye_Solid Safe Proceed with Synthesis Eye_Solid->Safe Glove_Soln Gloves: Silver Shield (Laminate) OR Double Nitrile (High Risk) Resp_Soln->Glove_Soln Eye_Soln Eyes: Chemical Splash Goggles ( Prevent solvent splash) Glove_Soln->Eye_Soln Eye_Soln->Safe

Figure 1: Decision tree for selecting PPE based on the physical state of the chemical. Note the escalation in glove requirements for solutions.

Detailed Specifications
ComponentPure Solid ProtocolSolution Protocol (DCM/THF/Ether)Scientific Rationale
Hand Protection Double Nitrile (4 mil) Outer glove changed immediately upon contamination.Laminate (Silver Shield) liner under NitrileORViton (if available).Halogenated solvents (DCM) permeate nitrile in <2 mins. The ether solute is then carried to the skin. Laminate barriers prevent this.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (Indirect Vent).Solvents pose a splash hazard that can bypass glasses. Goggles seal the orbital area.
Respiratory N95 (if weighing outside enclosure).Fume Hood (Sash <18"). If hood fails: Half-mask with Organic Vapor (OV) cartridges.Benzyl halides/ethers have low odor thresholds but high irritation potential.
Body Lab Coat (Cotton/Poly).Lab Coat + Chemical Apron (Tyvek or PVC).Protects torso from larger volume spills during transfer.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

Risk: Static charge dispersal of powder.

  • Equip: Don double nitrile gloves and safety glasses.

  • Ionize: Use an anti-static gun on the weighing boat and spatula. Halogenated aromatics often carry high static charges.

  • Transfer: Weigh inside a balance enclosure. If the powder sticks to the spatula, do not tap it vigorously; wash it off with solvent into the reaction vessel later.

  • Clean: Wipe the balance area with a wet tissue (solvent-dampened) immediately.

B. Reaction Setup (Solution State)

Risk: Splash and inhalation.

  • Setup: Clamp reaction vessel securely before adding solvent.

  • Glove Check: If using DCM as a solvent, put on Silver Shield gloves. They are clumsy, so wear a tight nitrile glove over them for dexterity.

  • Addition: Add the this compound to the solvent.

  • Seal: Ensure the vessel is under an inert atmosphere (Nitrogen/Argon) immediately to prevent oxidation of the benzyl ether linkage.

C. Waste Disposal Workflow

Disposal is a critical safety step.[1][2][3][4] Halogenated ethers must not be mixed with general organic waste due to the "Halogen Rule" in incineration pricing and safety.

Waste_Workflow Waste_Gen Waste Generation Segregation Segregate: Halogenated Waste_Gen->Segregation Contains Br/F? Container Container: HDPE or Glass (Red Label) Segregation->Container Labeling Label: 'Halogenated Organic' List: Bromophenyl Ether Container->Labeling Disposal High-Temp Incineration Labeling->Disposal

Figure 2: Waste segregation workflow. Strict separation of halogenated waste is required for regulatory compliance and incineration safety.

Emergency Response

In case of Skin Contact:

  • Doff: Remove contaminated gloves immediately (peel from wrist to fingers to avoid touching the outside).

  • Wash: Wash with soap and water for 15 minutes . Do not use alcohol/solvents to clean skin; this increases absorption.

  • Assess: If redness (erythema) appears, seek medical attention.

In case of Eye Contact:

  • Flush: Use eyewash station for 15 minutes.[4] Hold eyelids open.

  • Consult: Consult an ophthalmologist immediately. Halogenated compounds can cause corneal clouding.

Spill Cleanup (Solid):

  • Wet a paper towel with a small amount of acetone or ethanol.

  • Gently wipe up the powder (do not sweep dry, which creates dust).

  • Dispose of towel in Halogenated Solid Waste .

References

  • PubChem. (2025).[5] 4-Bromophenyl phenyl ether Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.